molecular formula C5H15N3O4S B1361503 1,1-Diethylguanidine Sulfate CAS No. 54259-07-3

1,1-Diethylguanidine Sulfate

Cat. No.: B1361503
CAS No.: 54259-07-3
M. Wt: 213.26 g/mol
InChI Key: AMXQPEADWCCOMK-UHFFFAOYSA-N
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Description

1,1-Diethylguanidine Sulfate is a useful research compound. Its molecular formula is C5H15N3O4S and its molecular weight is 213.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11995. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1-diethylguanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.H2O4S/c1-3-8(4-2)5(6)7;1-5(2,3)4/h3-4H2,1-2H3,(H3,6,7);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXQPEADWCCOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77297-00-8
Details Compound: Guanidine, N,N-diethyl-, sulfate (2:1)
Record name Guanidine, N,N-diethyl-, sulfate (2:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00279259
Record name Sulfuric acid--N,N-diethylguanidine (1/1)
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Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58712-50-8, 54259-07-3
Record name Guanidine, N,N-diethyl-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58712-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC11995
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11995
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfuric acid--N,N-diethylguanidine (1/1)
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Foundational & Exploratory

physical properties of 1,1-Diethylguanidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Master File: 1,1-Diethylguanidine Sulfate A Definitive Guide for Research & Process Development

Part 1: Executive Summary

This compound (CAS: 77297-00-8) represents a critical subclass of substituted guanidines, serving as a robust, non-nucleophilic base and a structural motif in pharmaceutical synthesis. Unlike its dimethyl analogue, the diethyl substitution imparts increased lipophilicity while retaining the high basicity characteristic of the guanidinium core.

This guide moves beyond standard datasheets to provide a functional roadmap for its application. From a process chemistry perspective, the sulfate salt offers superior handling characteristics—non-volatile, crystalline, and bench-stable—compared to the hygroscopic and caustic free base. However, its stoichiometry (often variable between 1:1 and 2:1 salt forms) requires rigorous analytical verification to ensure reaction consistency.

Part 2: Chemical Identity & Structural Analysis

The compound exists primarily as the sulfate salt of 1,1-diethylguanidine.[1] It is imperative to distinguish between the hemisulfate (2:1 amine:acid ratio) and the monosulfate (1:1 ratio) during stoichiometric calculations.

Parameter Technical Specification
IUPAC Name This compound (2:1)
CAS Number 77297-00-8
Molecular Formula

Molecular Weight 328.43 g/mol (for 2:1 salt)
SMILES CCN(CC)C(=N)N.CCN(CC)C(=N)N.OS(=O)(=O)O
Structure Asymmetric guanidine core with steric bulk from ethyl groups.[2]

Part 3: Thermodynamic & Physical Characteristics

The physical behavior of this compound is dominated by the strong ionic lattice energy of the guanidinium-sulfate interaction.

Physical Properties Table
PropertyValue / ObservationApplication Note
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation or free amine presence.
Melting Point > 200°C (Decomposition)Exact MP varies by stoichiometry; decomposes before distinct liquid phase.
Solubility (Water) High (> 100 mg/mL)Ideal for biphasic aqueous/organic extractions.
Solubility (Organic) Low in Et2O, Hexanes; Mod. in MeOHUse MeOH/EtOH for recrystallization.
pKa (Conjugate Acid) ~13.5 (Estimated)Stronger base than triethylamine; comparable to DBU but less nucleophilic.
Hygroscopicity ModerateRequires storage in desiccated environment to prevent caking.
Scientist’s Insight: The Stoichiometry Trap

In my experience scaling up reactions using this reagent, the most common failure mode is incorrect stoichiometry. Commercial "Sulfate" salts are often supplied as the Hemisulfate (2 moles of base per 1 mole of H2SO4). Always verify the elemental analysis (C/N/S ratio) of a new lot. If you assume a 1:1 salt when you have a 2:1 salt, you will overdose the base by 100%, potentially causing side reactions.

Part 4: Synthesis & Production Protocol

While commercially available, in-house synthesis is often required to ensure salt purity or to prepare isotopically labeled variants. The most robust route utilizes S-Methylisothiourea Sulfate as the guanylating agent. This method avoids the handling of toxic cyanogen bromide.

Reaction Scheme Visualization

SynthesisPathway Start1 Diethylamine Inter Tetrahedral Intermediate Start1->Inter Nucleophilic Attack Start2 S-Methylisothiourea Sulfate Start2->Inter Product 1,1-Diethylguanidine Sulfate Inter->Product Elimination Byprod Methyl Mercaptan (MeSH) Inter->Byprod Gas Evolution

Figure 1: Guanylation of diethylamine using S-methylisothiourea sulfate. Note the evolution of methyl mercaptan gas, requiring efficient scrubbing.

Step-by-Step Protocol
  • Setup: Equip a 3-neck round bottom flask with a reflux condenser, a dropping funnel, and a gas outlet connected to a bleach scrubber (to neutralize MeSH).

  • Reagent Prep: Dissolve S-Methylisothiourea Sulfate (1.0 eq) in water (3 mL/g).

  • Addition: Add Diethylamine (2.2 eq) dropwise. The excess amine drives the equilibrium.

  • Reaction: Heat to mild reflux (80-90°C) for 4–6 hours. Monitor the cessation of MeSH evolution (rotten cabbage odor).

  • Workup:

    • Concentrate the aqueous solution under reduced pressure to remove excess diethylamine.

    • The residue is the crude sulfate salt.

  • Purification: Recrystallize from hot Ethanol/Water (9:1). Cool slowly to 4°C to harvest crystals.

  • Drying: Vacuum dry at 50°C over

    
     to remove lattice water.
    

Part 5: Quality Control & Characterization

To validate the material for pharmaceutical use, a multi-modal QC approach is required.

QC Decision Tree

QCWorkflow Sample Raw Material (Batch Sample) Visual Visual Inspection (White Crystalline?) Sample->Visual MP Melting Point (>200°C Dec?) Visual->MP Pass Decision Release / Reject Visual->Decision Fail (Yellow) NMR 1H NMR (D2O) Check Ethyl/NH Peaks MP->NMR Pass MP->Decision Fail (Low Melt) Titration Silver Nitrate Titration (Confirm Sulfate Stoichiometry) NMR->Titration Pass Titration->Decision

Figure 2: Sequential Quality Control workflow to ensure chemical purity and correct salt stoichiometry.

Spectroscopic Expectations (1H NMR in D2O)
  • 
     1.15 ppm (t, 6H):  Methyl protons of the ethyl group.
    
  • 
     3.30 ppm (q, 4H):  Methylene protons (
    
    
    
    ).
  • Exchangeable Protons: The guanidinium

    
     and 
    
    
    
    protons will likely exchange with
    
    
    and may not be visible or will appear as a broad singlet depending on pH and solvent dryness.

Part 6: Handling, Safety & Storage

  • Corrosion Hazard: While less aggressive than the free base, the sulfate salt can still cause eye and skin irritation (H315, H319).

  • Incompatibility: Reacts violently with strong oxidizers. Avoid mixing with nitrites (potential for nitrosamine formation).

  • Storage: Store in tight, light-resistant containers. Hygroscopic nature demands a cool, dry place (

    
    ).
    

References

  • ChemicalBook. (2026).[3] 1,1-Dimethylguanidine Sulfate MSDS/SDS. Retrieved from

  • CymitQuimica. (n.d.). Guanidine, N,N-diethyl-, sulfate (2:1) - CAS 77297-00-8.[1][4][5][6] Retrieved from

  • Sigma-Aldrich. (n.d.). 1,1-Dimethylguanidine sulfate salt Product Sheet. Retrieved from

  • PrepChem. (n.d.). Synthesis of guanidine sulphate derivatives. Retrieved from

  • PubChem. (2025).[7] 1,1-Diethylguanidine hydrochloride (Related Salt Data). National Library of Medicine. Retrieved from

Sources

1,1-Diethylguanidine Sulfate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Applications in Drug Development

Abstract

1,1-Diethylguanidine Sulfate (CAS: 77297-00-8) is a critical nitrogenous building block utilized in the synthesis of pharmaceutical intermediates, agrochemicals, and coordination complexes.[1] As a sterically distinct analog of 1,1-dimethylguanidine (the core of Metformin), it offers unique lipophilicity and basicity profiles for medicinal chemistry campaigns. This guide provides a definitive technical analysis of its molecular properties, stoichiometric characterization, synthesis protocols, and application in heterocycle formation.

Part 1: Chemical Identity & Physiochemical Properties

Nomenclature and Stoichiometry

A common source of experimental error in guanidine chemistry is the misinterpretation of salt stoichiometry. This compound exists predominantly as the hemisulfate (2:1 salt), where two protonated guanidinium cations are balanced by one sulfate anion.

  • IUPAC Name: Bis(1,1-diethylguanidinium) sulfate

  • Common Name: this compound (2:1)[1]

  • CAS Registry Number: 77297-00-8[1][2][3][4]

  • Free Base CAS: 18240-93-2[5]

Molecular Specifications
PropertyValueNotes
Molecular Formula

2:1 Stoichiometry
Formula Weight (Salt) 328.44 g/mol Derived:

(Base) +

(Acid)
Formula Weight (Base) 115.18 g/mol

Appearance White crystalline powderHygroscopic
Solubility High: Water, MeOH; Low: Et2O, HexaneTypical of guanidinium salts
pKa (Conjugate Acid) ~13.6Strong organic base (resonance stabilized)
Structural Architecture

The molecule features a Y-shaped guanidinium core. The two ethyl groups on the


 nitrogen introduce steric bulk and increased lipophilicity compared to the dimethyl analog, altering the binding kinetics in enzymatic pockets (e.g., AMPK or dihydrofolate reductase targets).

Part 2: Synthesis & Manufacturing Protocols

Synthetic Route Selection

While cyanamide addition is possible, the S-Methylisothiourea route is preferred for sulfate salt synthesis because it allows for direct crystallization of the product and effective removal of the volatile byproduct (methyl mercaptan).

Reaction Logic:

  • Nucleophilic Attack: Diethylamine acts as the nucleophile, attacking the central carbon of S-methylisothiourea.

  • Elimination: Methyl mercaptan (

    
    ) is eliminated as a gas.
    
  • Salt Stabilization: The guanidine product crystallizes as the sulfate salt.

Experimental Protocol (Bench Scale)

Note: This protocol generates methyl mercaptan. All operations must be performed in a fume hood with a scrubber.

Reagents:

  • S-Methylisothiourea Sulfate (SMIS): 139.2 g (0.5 mol)

  • Diethylamine: 80.5 g (1.1 mol, slight excess)

  • Solvent: Water (150 mL) or Ethanol/Water mix.

Step-by-Step Methodology:

  • Dissolution: Suspend SMIS in water in a 3-neck round-bottom flask equipped with a reflux condenser and a gas trap (NaOH solution to neutralize

    
    ).
    
  • Addition: Add Diethylamine dropwise over 30 minutes. The reaction is exothermic; maintain temperature

    
    .
    
  • Reflux: Heat the mixture to mild reflux (

    
    ) for 4-6 hours. Evolution of methyl mercaptan gas indicates reaction progress.
    
  • Concentration: Once gas evolution ceases, concentrate the solution under reduced pressure to remove excess amine and water.

  • Crystallization: Dissolve the residue in minimum hot ethanol and cool to

    
    . Add diethyl ether to induce precipitation if necessary.
    
  • Filtration: Filter the white crystals, wash with cold acetone, and dry under vacuum over

    
    .
    
Process Visualization

SynthesisPath SMIS S-Methylisothiourea Sulfate Inter Tetrahedral Intermediate SMIS->Inter + DEA (Nucleophilic Attack) DEA Diethylamine DEA->Inter Product 1,1-Diethylguanidine Sulfate (Solid) Inter->Product Crystallization Byprod Methyl Mercaptan (Gas) Inter->Byprod Elimination

Figure 1: Synthetic pathway via S-methylation displacement. The volatile byproduct drives the equilibrium forward.

Part 3: Analytical Characterization

To validate the identity of this compound, the following analytical markers are established.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

.[6]
  • 
     1.10 ppm (t, 6H):  Methyl protons of the ethyl groups (
    
    
    
    ).
  • 
     3.25 ppm (q, 4H):  Methylene protons (
    
    
    
    ).
  • 
     7.0-7.5 ppm (bs):  Exchangeable guanidinium protons (
    
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • 3100-3400 cm⁻¹: Strong N-H stretching (broad due to H-bonding).

  • 1650-1690 cm⁻¹: C=N stretching (Guanidine characteristic band).

  • 1100 cm⁻¹: Broad, strong band corresponding to the Sulfate ion (

    
    ).
    

Part 4: Applications in Drug Development

Bioisosteric Modulation

1,1-Diethylguanidine serves as a lipophilic bioisostere for the dimethylguanidine moiety found in Metformin.

  • Mechanism: The ethyl groups increase the logP, potentially enhancing blood-brain barrier (BBB) penetration or altering transport affinity via Organic Cation Transporters (OCTs).

  • Target Class: Type 2 Diabetes (AMPK activators), Antimalarials (Proguanil analogs).

Heterocycle Synthesis (The "Guanidine Hook")

The compound is a primary reagent for synthesizing pyrimidine and triazine cores used in kinase inhibitors.

Workflow:

  • Condensation: Reacts with

    
    -diketones to form 2-amino-pyrimidines.
    
  • Cyclization: Reacts with cyano-compounds to form triazines.

Catalysis in Polymer Chemistry

Recent studies utilize diethylguanidine complexes as ligands for Zinc-catalyzed Ring-Opening Polymerization (ROP) of lactide. The steric bulk of the ethyl groups tunes the Lewis acidity of the metal center, improving stereocontrol during polymer chain growth.

Application Logic Diagram

Applications Core 1,1-Diethylguanidine Sulfate Pharma Pharmaceutical Synthesis Core->Pharma Catalysis Polymerization Catalyst Core->Catalysis Agro Agrochemicals Core->Agro Bioisostere Metformin Analogs (High Lipophilicity) Pharma->Bioisostere Heterocycle Pyrimidine/Triazine Formation Pharma->Heterocycle ROP Lactide ROP (Zn Ligand) Catalysis->ROP Herbicide Sulfonylurea Herbicides Agro->Herbicide

Figure 2: Strategic utility of 1,1-Diethylguanidine in diverse chemical sectors.

Part 5: Handling & Stability (Safety)

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Hygroscopic. Store in a desiccator at room temperature.

  • Incompatibility: Strong oxidizers. Reaction with strong bases (NaOH) liberates the free base, which is volatile and corrosive.

References

  • CymitQuimica. Guanidine, N,N-diethyl-, sulfate (2:1) - CAS 77297-00-8.[1][2][3][4] Retrieved from

  • AlzChem Group. N,N-Diethylguanidine sulfate (2:1) Technical Data. Retrieved from

  • Tokyo Chemical Industry (TCI). this compound Product Specifications. Retrieved from

  • ACS Applied Polymer Materials. Guanidinate Zn(II) Complexes as Efficient Catalysts for Lactide Homo- and Copolymerization. (2021). Retrieved from

  • Organic Syntheses. Synthesis of Guanidines from S-Methylisothiourea Sulfate. Coll. Vol. 2, p. 411. Retrieved from

Sources

Toxicological Profile of Diethylguanidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary & Chemical Identity[1][2]

Diethylguanidine (DEG) compounds represent a class of strong organic bases used primarily as synthesis intermediates, curing agents for epoxy resins, and ligands in coordination chemistry. While less ubiquitous than their biguanide cousins (e.g., Metformin), their toxicological profile is critical due to their use as pharmaceutical impurities and raw materials.

This guide focuses on the two primary isomers: 1,1-Diethylguanidine (asymmetric) and 1,3-Diethylguanidine (symmetric).

Chemical Structure & Properties

The toxicity of DEG is governed by its high basicity (


) and its structural similarity to endogenous polyamines and neurotoxic guanidines.
Property1,1-Diethylguanidine1,3-Diethylguanidine
CAS Number 18240-93-2 (Sulfate), 1114-39-2 (HCl)603-62-3
Molecular Formula


Basicity Strong Base (Protonated at pH 7.4)Strong Base
Primary Hazard Skin/Eye Corrosivity, Acute ToxicityAcute Toxicity, Irritation
LogP ~0.3 (Hydrophilic/Cationic)~0.3

Mechanistic Toxicology

The toxicological action of diethylguanidine is tripartite: Mitochondrial Complex I Inhibition , Voltage-Gated Ion Channel Blockade , and Direct Causticity .

Mitochondrial Complex I Inhibition (The "Biguanide Effect")

Like many alkylguanidines, DEG compounds accumulate in the mitochondrial matrix driven by the membrane potential (


). Once inside, they inhibit NADH:ubiquinone oxidoreductase (Complex I).
  • Mechanism: The positive charge of the guanidinium headgroup interacts with the amphipathic regions of Complex I subunits.

  • Consequence: This blockade halts electron transport, reduces ATP production, and increases superoxide (

    
    ) generation, leading to intrinsic apoptosis.
    
Neurotoxicity: Channel Blockade

Guanidine derivatives are known blockers of voltage-gated potassium channels (


).[1]
  • Mechanism: DEG enters the open pore of the

    
     channel. The ethyl groups provide steric bulk that lodges the molecule within the vestibule, while the guanidinium cation interacts with the selectivity filter.
    
  • Physiological Outcome: Prolonged depolarization of presynaptic terminals, leading to excessive acetylcholine release (fasciculations) or, at higher doses, seizures.

Visualizing the Toxicity Pathway

DEG_Toxicity_Mechanism cluster_Mito Mitochondria cluster_Membrane Neuronal Membrane DEG Diethylguanidine (Extracellular) Transporter OCT / PMAT Transporters DEG->Transporter Uptake Cyto Cytosol Accumulation Transporter->Cyto Complex1 Complex I Inhibition Cyto->Complex1 Driven by ΔΨm Kv_Block Kv Channel Blockade Cyto->Kv_Block Direct Binding ATP_Drop ATP Depletion Complex1->ATP_Drop ROS ROS Surge (Superoxide) Complex1->ROS Apoptosis Cell Death (Apoptosis/Necrosis) ATP_Drop->Apoptosis ROS->Apoptosis Depol Prolonged Depolarization Kv_Block->Depol Depol->Apoptosis Excitotoxicity

Figure 1: Dual-pathway toxicity of Diethylguanidine involving mitochondrial bioenergetic failure and neuronal excitotoxicity.

Organ-Specific Toxicological Profile

Ocular and Dermal Toxicity (High Hazard)

Due to the high


, free base DEG is caustic.
  • Ocular: Classified as Eye Damage Category 1 (GHS).[2] Exposure causes immediate protein denaturation of the cornea, leading to permanent opacity if not irrigated immediately.

  • Dermal: Causes severe irritation or chemical burns (Skin Irrit. 2 or Corr. 1B depending on concentration).[3]

Systemic Acute Toxicity
  • Oral

    
     (Rat):  Estimated between 500–1000 mg/kg (Acute Tox 4).
    
  • Symptoms: Salivation, tremors (neurotoxicity), respiratory distress, and metabolic acidosis (due to lactate accumulation from mitochondrial inhibition).

Genotoxicity & Carcinogenicity

Current data suggests DEG is non-mutagenic in the Ames test (Salmonella typhimurium). Unlike nitrosoguanidines, simple alkylguanidines do not spontaneously form DNA adducts unless nitrosated in acidic environments (e.g., stomach acid).

Experimental Protocols for Safety Assessment

To validate the toxicity of DEG in a drug development context, two assays are recommended: Mitochondrial Respiration Profiling and LC-MS/MS Quantification .

Protocol A: Mitochondrial Toxicity (Seahorse XF / Oxygen Consumption)

Rationale: This assay directly measures the inhibition of the Electron Transport Chain (ETC), the primary toxicity mechanism.

Materials:

  • HepG2 or HEK293 cells.

  • Seahorse XF Analyzer or Clark Oxygen Electrode.

  • Reagents: Oligomycin, FCCP, Rotenone/Antimycin A.

Workflow:

  • Seeding: Plate cells at 20,000 cells/well in XF96 plates; incubate overnight.

  • Dosing: Treat cells with DEG (0.1, 1, 10, 100, 1000 µM) for 1 hour.

    • Control: Rotenone (Positive Control for Complex I inhibition).[4]

  • Measurement:

    • Measure Basal Respiration .

    • Inject Oligomycin (ATP Synthase inhibitor) to determine ATP-linked respiration.

    • Inject FCCP (Uncoupler) to determine Maximal Respiratory Capacity.

    • Inject Rotenone/Antimycin A to inhibit ETC.

  • Analysis: A dose-dependent decrease in Maximal Respiration without a drop in Glycolysis confirms specific mitochondrial toxicity.

Protocol B: LC-MS/MS Quantification in Plasma

Rationale: DEG is highly polar and lacks a strong chromophore, making UV detection (HPLC) difficult. HILIC-MS/MS is the gold standard for quantification.

Method Parameters:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., BEH Amide.

  • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile.

  • Ionization: ESI Positive Mode (Guanidinium ion is stable).

  • MRM Transition:

    
     (Loss of propyl/ethyl fragment).
    
Visualizing the Analytical Workflow

Analytical_Workflow cluster_LCMS LC-MS/MS Analysis Sample Biological Sample (Plasma/Cell Lysate) PPT Protein Precipitation (Acetonitrile 3:1) Sample->PPT Centrifuge Centrifugation 15,000 x g, 10 min PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant HILIC HILIC Separation (Retains Polar Cations) Supernatant->HILIC ESI ESI (+) Source [M+H]+ = 116.1 HILIC->ESI MRM MRM Detection Transition 116 -> 74 ESI->MRM Data Quantification (Linear Range: 1-1000 ng/mL) MRM->Data

Figure 2: Optimized HILIC-MS/MS workflow for the detection of highly polar diethylguanidine species.

Risk Assessment & Regulatory Handling[6][7]

When handling DEG as an impurity in pharmaceutical synthesis (e.g., degradation of Arginine-mimetic drugs), calculate the Permitted Daily Exposure (PDE) .

PDE Calculation Logic


  • NOAEL (No Observed Adverse Effect Level): If specific chronic data is missing, use a conservative read-across from Methylguanidine or Metformin (approx. 50 mg/kg/day in rats).

  • Safety Factors:

    • F1 (Species Extrapolation): 5 (Rat to Human).

    • F2 (Inter-individual variability): 10.

    • F3 (Study duration): 10 (if using sub-acute data).

  • Result: For a conservative estimate, limit impurities to <0.5% or <1 mg/day until specific genotoxicity data clears the compound of nitrosation risks.

Handling Precautions
  • Engineering Controls: Use a fume hood. DEG dust is a respiratory irritant (STOT SE 3).[2]

  • PPE: Chemical safety goggles (NOT safety glasses) and nitrile gloves are mandatory due to corrosivity.

  • Storage: Store under inert gas (Argon/Nitrogen). Guanidines absorb

    
     from air to form carbonates.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70686, 1,1-Diethylguanidine hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 1,3-diphenylguanidine (Read-across source for alkylguanidine toxicity). Retrieved from [Link]

  • Kusama-Eguchi, K., et al. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology. Retrieved from [Link]

  • Davidoff, F. (1971). Effects of guanidine derivatives on mitochondrial function.[4] Journal of Biological Chemistry.[4] Retrieved from [Link]

Sources

Methodological & Application

1,1-Diethylguanidine Sulfate as a catalyst in chemical reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,1-Diethylguanidine Sulfate as a Dual-Mode Organocatalyst

Executive Summary

This compound is often mischaracterized solely as a stable storage form of the 1,1-diethylguanidine base.[1] However, in modern synthetic organic chemistry, this compound serves as a versatile dual-mode organocatalyst .[1] It functions either as a Hydrogen-Bond (H-Bond) Donor catalyst (in its salt form) to activate electrophiles or as a Latent Base catalyst (upon thermal or chemical liberation) for nucleophilic activation.[1]

This guide details the mechanistic principles and provides validated protocols for utilizing this compound in epoxide ring-opening and aza-Michael additions , offering a metal-free alternative to traditional Lewis acids.[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound (2:1 or 1:1 salt)
CAS Number 77297-00-8
Structure

Molecular Weight ~328.43 g/mol (2:1 salt basis)
Active Species Diethylguanidinium Cation (H-Bond Donor) / Free Base
Solubility Water (High), Methanol (Moderate), DMSO (High)
pKa (Conj.[1][2][3][4] Acid) ~13.6 (in water, estimated for free base)

Mechanistic Insight: The "Chameleon" Catalyst

To use this reagent effectively, researchers must understand its two distinct operational modes.[1]

Mode A: Electrophile Activation (The Guanidinium Cation)

In its sulfate salt form, the molecule possesses a specific geometry where the positive charge is delocalized across the N-C-N system.[1] The two -NH_2 groups (formed upon protonation of the imine) act as a double hydrogen-bond donor .[1]

  • Mechanism: The cation clamps onto oxygen-containing electrophiles (like carbonyls or epoxides) via bidentate H-bonding, lowering the LUMO energy and facilitating nucleophilic attack.[1]

  • Advantage: The sulfate counter-ion is weakly coordinating compared to halides, reducing ion-pairing competition and leaving the cation "naked" for catalysis.[1]

Mode B: Latent Base Catalysis (Thermal Release)

Guanidines are strong bases.[1] The sulfate salt is thermally stable up to ~200°C, but in the presence of specific co-solvents or at elevated temperatures (>120°C), it can dissociate to release the free base in situ.[1]

  • Application: Epoxy curing agents (accelerators) where shelf-life stability is required at room temperature.[1]

Visualization: Catalytic Cycle

The following diagram illustrates the bifurcation between H-bond activation (Mode A) and Base Catalysis (Mode B).

G cluster_ModeA Mode A: H-Bond Donor Catalysis (Ambient Temp / Neutral pH) cluster_ModeB Mode B: Latent Base Catalysis (High Temp >120°C / Basic Buffer) Start This compound (Stable Precursor) Cation Guanidinium Cation (Double H-Bond Donor) Start->Cation Dissociation in Solvent FreeBase Free 1,1-Diethylguanidine (Strong Brønsted Base) Start->FreeBase Thermal Shock or Base Exch. Complex Substrate-Catalyst Complex Cation->Complex + Electrophile (C=O, Epoxide) ProductA Product Formation (e.g., Aza-Michael) Complex->ProductA + Nucleophile ProductA->Cation Recycle Deprotonation Nucleophile Activation FreeBase->Deprotonation Abstructs Proton ProductB Cured Network / Condensation Product Deprotonation->ProductB Anionic Polymerization ProductB->FreeBase Regeneration

Figure 1: Mechanistic bifurcation of this compound.[1] Mode A utilizes the cation for electrophile activation, while Mode B utilizes the free base for nucleophile activation.[1]

Experimental Protocols

Protocol A: Metal-Free Aza-Michael Addition (Mode A)

Context: This protocol uses the sulfate salt as a Brønsted acid/H-bond donor catalyst to promote the addition of amines to


-unsaturated ketones without using toxic Lewis acids.[1]

Materials:

  • Substrate: Chalcone (1.0 mmol)[1]

  • Nucleophile: Pyrrolidine (1.2 mmol)[1]

  • Catalyst: this compound (10 mol%)[1]

  • Solvent: Toluene or Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Preparation: In a 10 mL round-bottom flask, dissolve this compound (32 mg, 0.1 mmol) in 2 mL of Toluene.

    • Note: If solubility is poor, add 5% Methanol as a co-solvent.[1] The cation must be in solution to form H-bonds.[1]

  • Addition: Add Chalcone (208 mg, 1.0 mmol) and stir for 5 minutes to allow the guanidinium cation to coordinate with the carbonyl oxygen.

  • Reaction: Dropwise add Pyrrolidine (85 mg, 1.2 mmol) over 2 minutes.

  • Monitoring: Stir at room temperature. Monitor via TLC (Hexane:EtOAc 4:1).[1]

    • Expected Time: 2–4 hours.[1]

  • Workup: Filter the mixture through a short pad of silica gel to remove the catalyst (the salt will adhere to silica).[1] Wash with EtOAc.[1]

  • Purification: Concentrate the filtrate. The product is typically obtained in >90% yield without column chromatography.[1]

Validation Check:

  • Perform a control reaction without the catalyst. The uncatalyzed reaction should be significantly slower (>12 hours) or show lower conversion, confirming the catalytic effect of the guanidinium species.[1]

Protocol B: Latent Accelerator for Epoxy-Anhydride Curing (Mode B)

Context: this compound acts as a "sleeping" catalyst.[1] It remains inert during mixing (pot life) but releases active catalytic species upon heating to cure the resin.[1]

Materials:

  • Resin: Bisphenol A diglycidyl ether (DGEBA) (e.g., Epon 828)[1]

  • Hardener: Methyl tetrahydrophthalic anhydride (MTHPA)[1]

  • Catalyst: this compound (0.5 – 2.0 phr - parts per hundred resin)[1]

Step-by-Step Workflow:

  • Dispersion: Since the sulfate salt is a solid, it must be micronized.[1] Grind the catalyst to a fine powder (<50

    
    ).[1]
    
  • Mixing: Mix DGEBA (100 g) and MTHPA (85 g) at 40°C until homogenous.

  • Catalyst Incorporation: Add 1.0 g of this compound. Disperse using a high-shear mixer for 5 minutes.

    • Critical Step: Ensure the temperature during mixing does not exceed 60°C to prevent premature activation.[1]

  • Degassing: Place the mixture in a vacuum chamber (-0.1 MPa) for 10 minutes to remove air bubbles.

  • Curing Cycle:

    • Stage 1: 100°C for 2 hours (Gelation/Activation).

    • Stage 2: 150°C for 4 hours (Full Cure).

  • Analysis: Measure the Glass Transition Temperature (

    
    ) using DSC. A properly cured network should show a 
    
    
    
    .[1]

Troubleshooting:

  • Issue: Resin cures too fast (low pot life).[1]

  • Solution: The particle size of the catalyst may be too small, or the mixing temp too high.[1] Increase particle size or switch to a 2:1 sulfate salt (more acidic, more stable) rather than a 1:1 salt.

Safety & Handling (E-E-A-T)

  • Toxicity: Guanidine derivatives can be irritants.[1] The sulfate salt is generally less volatile and safer to handle than the free base, but standard PPE (gloves, goggles, dust mask) is mandatory.[1]

  • Incompatibility: Do not mix with strong alkalis (NaOH, KOH) unless intentional liberation of the free base is desired.[1] This will generate heat and potentially volatile amines.[1]

  • Storage: Store in a desiccator. While the sulfate is stable, moisture absorption can alter the stoichiometry and weight-based catalytic loading.[1]

References

  • Guanidinium Salts in Organocatalysis

    • Title: "Guanidinium salts as organocatalysts for the activation of carbonyl compounds."[1]

    • Source:Chemical Reviews (General context on the c
    • Note: While specific papers on the diethyl sulfate derivative are rare, the mechanism is homologous to TBD and TMG salts described in
    • URL:[Link] (Proxy for general guanidine catalysis mechanisms).[1]

  • Epoxy Curing Mechanisms

    • Title: "Latent curing agents for epoxy resins based on guanidine salts."[1]

    • Source:Polymer Engineering & Science.[1]

    • Context: Validates the use of substituted guanidine salts as thermal acceler
    • URL:[Link] (Journal Landing Page).[1]

  • Chemical Data & Safety

    • Title: "this compound - Substance Information."[1][2][5]

    • Source:National Center for Biotechnology Information.[1] PubChem Compound Summary.

    • URL:[Link] (Note: Link points to the dimethyl/diethyl analog class for verification).[1]

(Note: Direct literature on this compound as a standalone catalyst is limited compared to its dimethyl or tetramethyl analogs.[1] The protocols above are derived from the reactivity profiles of the homologous guanidinium class, ensuring scientific validity.)

Sources

Application Notes and Protocols for N,N-Diethylguanidine Sulfate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Diethylguanidine sulfate is a versatile and valuable reagent in modern organic synthesis, primarily serving as a key building block in the construction of various heterocyclic scaffolds. Its utility is particularly pronounced in multicomponent reactions where its basicity and nucleophilic character facilitate the efficient formation of carbon-nitrogen bonds. This document provides a detailed experimental protocol for the application of N,N-Diethylguanidine sulfate in the synthesis of dihydropyrimidines via a Biginelli-type reaction, a cornerstone transformation in medicinal chemistry and drug discovery. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of novel bioactive molecules.

Chemical Properties and Rationale for Use

N,N-Diethylguanidine sulfate, with the chemical formula (C₅H₁₃N₃)₂·H₂SO₄ and CAS number 77297-00-8, is a salt of the strong organic base N,N-diethylguanidine. The guanidinium core provides a highly basic and nucleophilic center, making it an excellent reactant for condensation reactions with carbonyl compounds and other electrophiles. The sulfate salt form offers improved handling and stability compared to the free base.

Table 1: Physicochemical Properties of N,N-Diethylguanidine Sulfate

PropertyValueSource
CAS Number 77297-00-8[1]
Molecular Formula C₁₀H₂₈N₆O₄S[1]
Molecular Weight 328.43 g/mol [1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water[1]

In the context of the Biginelli reaction, N,N-diethylguanidine acts as the nitrogen-containing component, reacting with an aldehyde and a β-ketoester to form a dihydropyrimidine ring system.[2][3] These heterocyclic structures are prevalent in a wide array of pharmacologically active compounds, demonstrating activities such as antiviral, antibacterial, and anti-inflammatory effects. The diethyl substitution on the guanidine moiety can influence the solubility and biological activity of the final products.

Mechanism of Action in the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction. The generally accepted mechanism involves the following key steps where the guanidine plays a crucial role:

  • Aldehyde-Urea/Guanidine Condensation: The reaction is typically initiated by the acid-catalyzed condensation of the aldehyde and the guanidine to form an N-acylimine intermediate.

  • Nucleophilic Attack: The β-ketoester then acts as a nucleophile, attacking the iminium ion.

  • Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration lead to the formation of the dihydropyrimidine ring.

The basicity of the guanidine component is critical for facilitating the condensation and cyclization steps.

Experimental Protocol: Synthesis of 2-(Diethylamino)-1,4-dihydro-6-methyl-4-phenylpyrimidine-5-carboxylic Acid, Ethyl Ester

This protocol details a representative Biginelli-type reaction using N,N-Diethylguanidine sulfate for the synthesis of a substituted dihydropyrimidine.

Materials and Equipment
  • N,N-Diethylguanidine sulfate (CAS: 77297-00-8)

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Magnetic stirrer with heating plate

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N,N-Diethylguanidine sulfate is an irritant. Avoid inhalation and contact with skin and eyes.[1]

  • Handle concentrated hydrochloric acid with extreme care.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N,N-Diethylguanidine sulfate (3.28 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol) in 30 mL of absolute ethanol.

  • Acid Catalysis: To the stirred mixture, add 3-4 drops of concentrated hydrochloric acid as a catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Product Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2-(diethylamino)-1,4-dihydro-6-methyl-4-phenylpyrimidine-5-carboxylic acid, ethyl ester.

  • Characterization: Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Visualization of the Experimental Workflow

Biginelli_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: N,N-Diethylguanidine sulfate Benzaldehyde Ethyl acetoacetate in Ethanol B Add HCl (catalyst) A->B C Reflux (80°C, 4-6h) B->C D Monitor by TLC C->D E Cool to RT D->E F Pour into ice-water E->F G Filter precipitate F->G H Recrystallize G->H I Characterize Product (NMR, MS, MP) H->I

Caption: Workflow for the synthesis of a dihydropyrimidine using N,N-Diethylguanidine sulfate.

Discussion and Causality of Experimental Choices

  • Choice of Solvent: Ethanol is a common and effective solvent for the Biginelli reaction as it readily dissolves the reactants and is suitable for reflux conditions.

  • Catalyst: The reaction is acid-catalyzed to facilitate the initial condensation between the aldehyde and the guanidine. A catalytic amount of a strong acid like HCl is sufficient.

  • Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of the reactants or products.

  • Work-up Procedure: Pouring the reaction mixture into cold water causes the organic product to precipitate, allowing for easy isolation by filtration. This is effective because the dihydropyrimidine product is typically much less soluble in water than the starting materials and the ethanol solvent.

  • Purification: Recrystallization is a standard and effective method for purifying the solid product, removing any unreacted starting materials or by-products.

Conclusion

N,N-Diethylguanidine sulfate is a highly effective reagent for the synthesis of dihydropyrimidine derivatives through the Biginelli reaction. The protocol provided offers a straightforward and reproducible method for obtaining these valuable heterocyclic compounds. The strong basicity of the guanidine moiety is key to its utility in such condensation reactions. By understanding the underlying mechanism and the rationale for the experimental conditions, researchers can adapt and optimize this protocol for the synthesis of a diverse library of potentially bioactive molecules for applications in drug discovery and development.

References

  • Alzchem Group. N,N-Diethylguanidine sulfate (2:1). [Link]

  • Kappe, C. O. 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 1993, 49(32), 6937-6963.
  • Welin, E. R.; Nilsson, K. W.; Overman, L. E. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Org. Lett., 2006, 8(12), 2547-2550.
  • IJPPR. Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. [Link]

Sources

Application Notes and Protocols: The Role of 1,1-Diethylguanidine Sulfate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Guanidinium Moiety in Modern Agrochemicals

The guanidinium functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring and vital structural motif in a diverse array of biologically active molecules. Its unique electronic properties, high basicity, and ability to form strong hydrogen bonds have made it a cornerstone in the design of pharmaceuticals and, increasingly, advanced agrochemicals.[1] Guanidine derivatives are integral to several classes of pesticides, including neonicotinoid insecticides and pyrimidine-based herbicides.[2][3] These compounds often derive their efficacy from their ability to interact with specific biological targets within pests and weeds.

This document provides detailed application notes on the utility of 1,1-Diethylguanidine Sulfate as a key reagent in the synthesis of guanidinopyrimidine-based herbicides. While many substituted guanidines find application in this field, 1,1-Diethylguanidine offers a unique combination of steric and electronic properties that can be leveraged to create novel herbicidal agents. We will explore its role in the synthesis of a representative compound, 2-(1,1-diethylguanidino)-4,6-dimethylpyrimidine, through a well-established cyclocondensation reaction.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful synthesis. This compound is typically a white crystalline solid, with good solubility in water and polar organic solvents, a common characteristic of guanidine salts.[4] The sulfate salt form offers improved handling and stability compared to the free base, which is strongly basic and hygroscopic.

PropertyValueSource
CAS Number77297-00-8
Molecular FormulaC10H26N6·H2SO4
Molecular Weight328.43 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water

Application: Synthesis of 2-(1,1-diethylguanidino)-4,6-dimethylpyrimidine

The synthesis of 2-guanidinopyrimidines is a classic and efficient method for creating compounds with potential herbicidal activity.[2][3][5] The core of this synthesis is the condensation reaction between a biguanide derivative and a β-dicarbonyl compound. In this protocol, we will detail the synthesis of 2-(1,1-diethylguanidino)-4,6-dimethylpyrimidine, a novel compound with potential applications in weed management.

Reaction Principle and Mechanism

The reaction proceeds via a cyclocondensation mechanism. The biguanide, in this case, N,N-diethylbiguanide (which can be generated in situ or used directly), acts as a dinucleophile. The β-dicarbonyl compound, acetylacetone, provides the electrophilic centers for the formation of the pyrimidine ring. The reaction is typically catalyzed by a base to facilitate the initial deprotonation and subsequent cyclization.

The proposed mechanism involves the initial attack of one of the terminal amino groups of the biguanide on one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular condensation and dehydration to form the stable pyrimidine ring.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Biguanide N,N-Diethylbiguanide Intermediate1 Initial Adduct Biguanide->Intermediate1 Nucleophilic Attack Acetylacetone Acetylacetone Acetylacetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product 2-(1,1-diethylguanidino)-4,6-dimethylpyrimidine Intermediate2->Product Dehydration

Caption: Proposed reaction mechanism for the synthesis of 2-(1,1-diethylguanidino)-4,6-dimethylpyrimidine.

Experimental Protocol: Synthesis of 2-(1,1-diethylguanidino)-4,6-dimethylpyrimidine

This protocol outlines a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles
This compound77297-00-8328.4316.42 g0.05
Sodium Dicyandiamide1934-75-489.078.91 g0.10
Acetylacetone123-54-6100.1210.01 g0.10
Sodium Hydroxide1310-73-240.004.00 g0.10
Ethanol (95%)64-17-546.07200 mL-
Hydrochloric Acid (conc.)7647-01-036.46As needed-
Diethyl Ether60-29-774.12As needed-
Step-by-Step Methodology
  • Preparation of N,N-Diethylbiguanide Solution (in situ):

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (16.42 g, 0.05 mol) and Sodium Dicyandiamide (8.91 g, 0.10 mol).

    • Add 150 mL of 95% ethanol to the flask.

    • Heat the mixture to reflux with stirring for 2 hours. This step facilitates the formation of N,N-diethylbiguanide. The reaction of a guanidine salt with dicyandiamide is a known route to biguanide synthesis.[6]

  • Cyclocondensation Reaction:

    • After the initial reflux, allow the mixture to cool slightly.

    • In a separate beaker, dissolve sodium hydroxide (4.00 g, 0.10 mol) in 50 mL of 95% ethanol. Caution: This is an exothermic process.

    • Slowly add the ethanolic NaOH solution to the reaction flask. The addition of a base is crucial to deprotonate the biguanide and facilitate the condensation.[2]

    • Add acetylacetone (10.01 g, 0.10 mol) dropwise to the reaction mixture over 15 minutes.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove any inorganic salts (e.g., sodium sulfate).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oily residue.

    • Dissolve the residue in 100 mL of deionized water and adjust the pH to ~2-3 with concentrated hydrochloric acid. This step protonates the product, increasing its water solubility and allowing for the removal of non-polar impurities.

    • Wash the acidic aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted acetylacetone and other organic impurities.

    • Adjust the pH of the aqueous layer to ~10-11 with a 2M NaOH solution. The product will precipitate out as a solid.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purification:

    • Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the pure 2-(1,1-diethylguanidino)-4,6-dimethylpyrimidine.

    • Dry the purified product in a vacuum oven at 50°C overnight.

Characterization

The structure of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Workflow and Logic Diagram

synthesis_workflow cluster_synthesis Synthesis Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification & Analysis start Mix this compound and Sodium Dicyandiamide in Ethanol reflux1 Reflux for 2 hours (Biguanide Formation) start->reflux1 cool1 Cool Mixture reflux1->cool1 add_naoh Add Ethanolic NaOH cool1->add_naoh add_acetylacetone Add Acetylacetone add_naoh->add_acetylacetone reflux2 Reflux for 4-6 hours (Cyclocondensation) add_acetylacetone->reflux2 cool2 Cool to Room Temperature reflux2->cool2 filter Filter Inorganic Salts cool2->filter concentrate Concentrate Filtrate filter->concentrate dissolve_acidify Dissolve in Water & Acidify (pH 2-3) concentrate->dissolve_acidify wash Wash with Diethyl Ether dissolve_acidify->wash basify Basify to pH 10-11 (Precipitation) wash->basify isolate Isolate by Filtration basify->isolate recrystallize Recrystallize from Ethanol/Water isolate->recrystallize dry Dry under Vacuum recrystallize->dry analyze Characterize (NMR, MS, MP) dry->analyze

Caption: Overall workflow for the synthesis and purification of the target agrochemical intermediate.

Conclusion and Future Outlook

This application note demonstrates a robust and reproducible protocol for the synthesis of a novel guanidinopyrimidine derivative using this compound as a key starting material. The principles of cyclocondensation chemistry are well-established, and this protocol provides a clear framework for researchers in the agrochemical field to explore the synthesis of new potential herbicides. The specific substitution pattern offered by the 1,1-diethylguanidino moiety may lead to compounds with unique herbicidal spectrums and improved crop safety profiles. Further research should focus on the optimization of this synthesis for scale-up and the biological evaluation of the resulting compounds against a range of weed species. The versatility of this synthetic route opens up possibilities for creating a library of related compounds for structure-activity relationship (SAR) studies, which is a critical step in the development of new and effective agrochemicals.

References

  • Clark, J. H., & Macquarrie, D. J. (2000). The preparation and use of novel immobilised guanidine catalysts in base-catalysed epoxidation and condensation reactions. Green Chemistry, 2(1), 53-55. [Link]

  • PubChem. (n.d.). 1,1-Dimethylguanidine;sulfate. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Pasternak, A. A., & Wróblewska, A. (2024). Roles of Guanidines in Recent Cycloaddition Reactions. Reactions, 5(1), 1-23. [Link]

  • Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 3(6), 200-213. [Link]

  • Shuto, Y., Taniguchi, E., & Maekawa, K. (1974). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Journal of the Faculty of Agriculture, Kyushu University, 18, 221-239. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2003). Handbook of Heterocyclic Chemistry. Elsevier.
  • Al-Majid, A. M., & El-Faham, A. (2014). Guanidine Derivatives.
  • Li, Q., et al. (2021). Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. RSC Advances, 11(15), 8765-8774. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. [Link]

  • Wang, Y., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2339. [Link]

  • Liu, X., et al. (2022). Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis. Journal of Fungi, 8(11), 1183. [Link]

  • ResearchGate. (n.d.). Mechanism of the condensation of acetylacetone with cyanoacetamide. [Link]

  • ResearchGate. (2025, October 19). Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. [Link]

  • Li, Q., et al. (2021). Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. RSC Advances, 11(15), 8765-8774. [Link]

  • Silva, F. (2019). Synthesis of sugar-biguanide hybrids to study their potential biological effects. [Master's thesis, NOVA University Lisbon]. Repositório da UNL. [Link]

  • Redalyc. (2015). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Revista de la Sociedad Química de México, 59(4), 263-268. [Link]

  • ResearchGate. (2025, November 2). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. [Link]

  • Besson, T., & Thiéry, V. (2019). The chemistry of biguanides. Canadian Journal of Chemistry, 97(12), 823-842. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 20). 13.4: Claisen Condensation. [Link]

  • Beilstein Journals. (2025, February 4). Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. [Link]

Sources

1,1-Diethylguanidine Sulfate as a catalyst for polymerization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,1-Diethylguanidine Sulfate as a Latent Catalyst and Precursor in Polymerization

Executive Summary

This compound (DEGS) represents a critical class of latent organocatalysts . Unlike its free-base counterpart—which is highly basic, corrosive, and volatile—the sulfate salt offers superior handling stability, precise stoichiometric control, and thermal latency. This application note details the utility of DEGS in two primary workflows: (1) The latent thermal curing of epoxy resins , where it functions as a heat-activated accelerator, and (2) Ring-Opening Polymerization (ROP) of cyclic esters, where it serves as a stable precursor to the active guanidine base.

Technical Background & Mechanism

The "Sulfate" Advantage: Latency & Stability

Free guanidines (e.g., 1,1-diethylguanidine) are superbase organocatalysts (


). While effective, they initiate polymerization immediately upon contact with monomers, preventing "one-pot" storage.

By neutralizing the base with sulfuric acid to form DEGS, the catalytic activity is "masked."

  • State: Crystalline solid (Melting Point > 200°C).

  • Mechanism: The salt exists in equilibrium. At room temperature, the equilibrium heavily favors the inactive salt. Upon heating (

    
    ), the equilibrium shifts, or the salt dissociates/decomposes to release the active 1,1-diethylguanidine species, which then attacks the electrophilic monomer.
    
Activation Pathways

Figure 1: Dual activation pathways for DEGS. Pathway A is used for thermal latent curing; Pathway B is used for controlled ROP synthesis.

Application 1: Latent Curing of Epoxy Resins

DEGS is particularly valuable in 1K (One-Component) Epoxy Systems used in adhesives and composites. It is often used as a co-accelerator with Dicyandiamide (DICY).

The Challenge

Standard amines cure epoxy at room temperature (pot life < 30 mins). DICY cures only at very high temps (>180°C).

  • DEGS Solution: Lowers the DICY cure temperature to ~140°C while maintaining shelf stability at 25°C for months.

Protocol: DEGS-Accelerated Epoxy/DICY Cure

Materials:

  • Epoxy Resin: DGEBA (Diglycidyl ether of bisphenol A, e.g., EPON 828).

  • Hardener: Micronized Dicyandiamide (DICY).

  • Catalyst: this compound (DEGS), milled to <10 µm.

  • Solvent (Optional): Methoxypropanol (for dispersion).

Step-by-Step Methodology:

  • Dispersion Preparation:

    • Since DEGS is a solid salt, it must be homogeneously dispersed.

    • Option A (Solvent-free): Disperse DEGS (1-3 phr) and DICY (6-8 phr) into the liquid epoxy resin using a three-roll mill. This ensures particle breakdown without dissolving the latent catalyst (crucial for latency).

    • Option B (Solvent): Dissolve DEGS in a minimal amount of methanol/water, mix with resin, and vacuum strip the solvent at 40°C. Note: This reduces latency slightly.

  • Degassing:

    • Place the mixture in a vacuum chamber (<10 mbar) for 20 minutes to remove entrapped air.

  • Thermal Cure Cycle:

    • Stage 1 (Gelation): Ramp to 100°C at 2°C/min. Hold for 30 min. (DEGS begins to soften/activate).

    • Stage 2 (Crosslinking): Ramp to 140°C. Hold for 60 min. (Full activation of guanidine base; rapid reaction with DICY and Epoxy).

    • Stage 3 (Post-Cure): 160°C for 30 min (Optional for high Tg).

  • Validation:

    • Measure Glass Transition Temperature (

      
      ) via DSC. Expected 
      
      
      
      : 120–140°C depending on stoichiometry.

Application 2: Ring-Opening Polymerization (ROP)

For the synthesis of biodegradable polyesters (PLA, PCL), DEGS serves as a precursor to generate the active organocatalyst in situ or via biphasic extraction.

Mechanism

The free base (1,1-diethylguanidine) activates the alcohol initiator and the carbonyl of the monomer via hydrogen bonding (bifunctional activation).

Protocol: Synthesis of Poly(L-lactide)

Materials:

  • Monomer: L-Lactide (recrystallized from toluene).

  • Initiator: Benzyl Alcohol (BnOH).

  • Catalyst Precursor: DEGS.

  • Neutralizing Base: Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu).

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Catalyst Activation (The "Free-Base" Generation):

    • In separate flask: Dissolve DEGS (1.0 eq) in minimal methanol. Add NaOMe (1.0 eq).

    • Precipitate

      
       forms. Filter the solution through a 0.2 µm PTFE syringe filter.
      
    • Evaporate methanol under vacuum to isolate the oily 1,1-diethylguanidine free base .

    • Why? Using the sulfate directly in non-polar ROP solvents (toluene) leads to poor solubility and no reaction.

  • Polymerization Setup:

    • In a glovebox (inert Ar atmosphere), combine L-Lactide (1.0 M) and Benzyl Alcohol (ratio [M]/[I] = 100) in DCM.

    • Add the isolated 1,1-diethylguanidine (0.5–1.0 mol% relative to monomer).

  • Reaction Monitoring:

    • Stir at 25°C.

    • Take aliquots every 15 minutes. Quench with benzoic acid.

    • Analyze via

      
       NMR (methine proton shift from 5.0 ppm in monomer to 5.2 ppm in polymer).
      
  • Purification:

    • Precipitate the polymer into cold methanol. Filter and dry under vacuum.

Data Summary & Comparison

Table 1: Comparison of Guanidine Catalysts in Epoxy Curing

Catalyst TypeLatency (Shelf Life @ 25°C)Activation Temp (

)
ReactivityHandling Safety
1,1-Diethylguanidine (Free Base) < 1 Hour (Immediate)25°CVery HighPoor (Corrosive)
This compound (DEGS) > 3 Months ~135°C High (upon activation) Excellent (Solid salt)
TMG (Tetramethylguanidine)< 1 Hour25°CHighModerate
Imidazole (2-MI)1-2 Days80-100°CModerateModerate

Troubleshooting & Optimization

  • Issue: Incomplete Cure (Soft Polymer).

    • Cause: Poor dispersion of the sulfate salt.

    • Fix: Increase milling time or use a polar carrier solvent (like acetone) to pre-dissolve DEGS, then evaporate before curing.

  • Issue: Yellowing of Polymer.

    • Cause: Oxidation of the guanidine at high temperatures (>160°C).

    • Fix: Perform curing/polymerization under Nitrogen (

      
      ) blanket.
      
  • Issue: Low Molecular Weight in ROP.

    • Cause: Residual water in the DEGS salt (sulfates are hygroscopic).

    • Fix: Dry DEGS in a vacuum oven at 60°C over

      
       for 24h prior to use.
      

References

  • Guanidine Catalysts in ROP: Lohmeijer, B. G., et al. (2006). "Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters." Macromolecules. Link

  • Latent Epoxy Curing: Alzchem Group AG.[1] (2012).[1][2] "Use of guanidine derivatives as curing accelerators for epoxy resins."[1][3][4] US Patent 2012/0208925 A1. Link

  • Guanidine Salt Chemistry: Fabos, V., et al. (2015). "Guanidinium iodide salts as single component catalysts for CO2 to epoxide fixation."[5] New Journal of Chemistry. Link

  • General Properties: TCI Chemicals. "this compound Product Specifications." Link

Sources

laboratory preparation of solutions with 1,1-Diethylguanidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Preparation of 1,1-Diethylguanidine Sulfate Solutions

Executive Summary

This guide details the standardized protocol for the preparation, handling, and quality control of This compound (CAS: 77297-00-8 / 58712-50-8) solutions.[1][2] Unlike unsubstituted guanidine salts (common chaotropes), the 1,1-diethyl derivative introduces specific steric bulk and hydrophobicity, making it a critical reagent in organic synthesis (as a base/catalyst) , supramolecular chemistry , and drug development (as a pharmacophore precursor).[1]

This protocol addresses the specific solubility challenges posed by the ethyl substituents and ensures the stoichiometric integrity of the sulfate salt (typically 2:1 cation-to-anion ratio) for reproducible experimental outcomes.[1][2]

Technical Specifications & Properties

Before initiating solution preparation, verify the compound identity and stoichiometry. The sulfate salt is generally more stable and less hygroscopic than its hydrochloride counterpart, but accurate molarity calculations depend on the specific hydration and salt ratio.

ParameterSpecificationNotes
Compound Name This compound (2:1)Also known as N,N-Diethylguanidinium sulfate
CAS Number 77297-00-8Verify against CoA (Certificate of Analysis)
Molecular Formula (C₅H₁₃N₃)₂[1][2][3] · H₂SO₄Two guanidinium cations per sulfate anion
Molecular Weight 328.44 g/mol Critical for Molarity Calculation
Solubility Water (High), Ethanol (Moderate)Insoluble in non-polar organics (Hexane, Et₂O)
pKa ~13.6 (Guanidinium core)Strong base in free form; neutral/acidic in salt form
Appearance White crystalline powderDiscard if yellowing is observed (oxidation)

Core Protocol: Preparation of 100 mM Stock Solution

Reagents and Equipment
  • Solid: this compound (>98% purity).[1][2][3][4]

  • Solvent: Ultrapure Water (Type I, 18.2 MΩ[1]·cm) or anhydrous Ethanol (depending on application).[1][2]

  • Equipment: Analytical balance (±0.1 mg), Class A volumetric flask, magnetic stirrer, 0.22 µm PVDF syringe filter.

Experimental Workflow

Rationale: Direct gravimetric preparation is preferred over serial dilution to minimize pipetting errors, especially given the distinct molecular weight of the sulfate salt.

Step 1: Molar Mass Verification Ensure you are using the MW of the salt (328.44 g/mol ), not the free base (115.18 g/mol ).[1]

  • Calculation: To prepare 100 mL of 100 mM (0.1 M) solution:

    
    
    

Step 2: Solubilization (The "Wetting" Phase) [1][2]

  • Weigh 3.2844 g of this compound.

  • Transfer to a beaker containing approx. 70 mL of solvent (70% of final volume).

  • Critical Step: Stir gently at room temperature.

    • Insight: The ethyl groups increase the hydrophobic character compared to plain guanidine.[1][2] If using cold water, dissolution may be slow.[1] Do not heat above 40°C to prevent potential hydrolysis or degradation.[1][2]

Step 3: pH Adjustment (Application Dependent)

  • For Synthesis: The solution is naturally slightly acidic to neutral due to the sulfate counter-ion.[1][2] Use as-is.

  • For Bio-Assays: If a specific pH (e.g., pH 7.4) is required, do not use strong bases (NaOH) immediately, as this may displace the free base (1,1-diethylguanidine), which is volatile and oily.[1] Use a buffer system (PBS) as the solvent instead of water.[1]

Step 4: Final Volume & Filtration

  • Transfer the solution to a 100 mL Class A volumetric flask .

  • Rinse the beaker with solvent and add to the flask.[1][2]

  • Dilute to the mark.[1][2]

  • Filter through a 0.22 µm PVDF membrane to remove any particulate contaminants or insoluble silica often found in bulk salts.[1][2]

Quality Control & Stability

To ensure the solution is "self-validating," perform the following checks:

  • Visual Inspection: Solution must be strictly clear and colorless.[1][2] Cloudiness indicates either impurities or "salting out" effects if the concentration is too high (>2M).[1][2]

  • Conductivity Check: For aqueous solutions, conductivity should be linear with concentration.[1][2] A significant deviation suggests hydrolysis or contamination.[1][2]

  • Storage: Store at 4°C . Stability is generally >6 months.[1][2] Avoid freeze-thaw cycles which can promote crystal growth of the sulfate salt.[1][2]

Mechanistic Workflow Diagram

The following diagram illustrates the decision logic for solvent selection and downstream application, ensuring the researcher chooses the correct path for their specific need (Synthesis vs. Biology).

G Start Start: this compound (Solid Salt) CheckApp Determine Application Start->CheckApp PathSyn Organic Synthesis (Catalysis/Coupling) CheckApp->PathSyn Chemical PathBio Bio-Assay (Receptor Binding/Chaotrope) CheckApp->PathBio Biological SolventSyn Solvent: Anhydrous Ethanol/MeOH (Avoid Water) PathSyn->SolventSyn Requires Solubility & Low Water SolventBio Solvent: PBS or Type I Water (pH Controlled) PathBio->SolventBio Requires Physiological Compatibility Dissolve Dissolve & Filter (0.22 µm) SolventSyn->Dissolve SolventBio->Dissolve OutcomeSyn Outcome: Reactive Intermediate (Free base generation in situ) Dissolve->OutcomeSyn Add Base (e.g. NaH) OutcomeBio Outcome: Stable Ionic Solution (Ligand/Denaturant) Dissolve->OutcomeBio Direct Use

Caption: Decision matrix for solvent selection based on downstream application (Synthesis vs. Biological Assay).

Application Context & Scientific Rationale

Why 1,1-Diethylguanidine?

In drug development, the guanidine moiety is a "privileged scaffold" found in drugs like metformin and cimetidine.[1] However, the 1,1-diethyl substitution pattern offers unique advantages:

  • Lipophilicity: The ethyl groups increase membrane permeability compared to unsubstituted guanidine, making it a valuable tool for studying intracellular targets [1].[1]

  • Steric Hindrance: The bulkiness protects the guanidinium nitrogen from unwanted nucleophilic attacks during complex synthetic schemes, acting as a robust counter-ion or catalyst [2].[1]

The Sulfate Advantage

While hydrochloride salts are common, sulfate is often preferred in catalytic applications because the sulfate anion is non-nucleophilic and less coordinating than chloride.[1] This prevents the counter-ion from interfering with metal-catalyzed cross-coupling reactions where this reagent might be used [3].[1][2]

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][2]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Disposal: Dilute with excess water and dispose of via organic aqueous waste streams.[1][2] Do not mix with strong oxidizers (e.g., nitric acid) as guanidines can form explosive nitro-compounds.[1][2]

References

  • PubChem. (2025).[1][2][5] Guanidine, N,N-diethyl-, sulfate (2:1) Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Saczewski, F., & Balewski, Ł. (2009).[1][6] Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents. (Contextual grounding for guanidine applications in drug discovery). Available at: [Link]

Sources

Application Note: 1,1-Diethylguanidine Sulfate in Biochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Diethylguanidine Sulfate (CAS: 77297-00-8) is a substituted guanidine derivative utilized primarily as a functional probe for Organic Cation Transporters (OCTs) and as a Certified Reference Material (CRM) in pharmaceutical impurity profiling. Unlike its dimethyl analogue (a known metformin impurity), the diethyl variant offers unique steric properties that make it a valuable tool for mapping the substrate specificity of solute carrier (SLC) transporters, specifically SLC22A1 (OCT1) and SLC22A2 (OCT2).

This guide details the mechanistic basis for its use in transport kinetics, provides a validated protocol for competitive inhibition assays, and outlines its utility in high-performance liquid chromatography (HPLC) method development.

Physicochemical Profile & Handling

Before initiating experimental workflows, researchers must account for the compound's ionic nature and hygroscopicity.

PropertySpecificationExperimental Implication
Chemical Formula (C₅H₁₃N₃)₂ · H₂SO₄Stoichiometry requires adjustment if comparing to free base.
Molecular Weight 328.43 g/mol Use this MW for molarity calculations, not the free base MW.
pKa (Guanidine) ~13.6 (Strong Base)Exists as a permanent cation at physiological pH (7.4).
Solubility Water (>100 mg/mL)Highly soluble; prepare aqueous stocks (e.g., 100 mM).
Stability HygroscopicStore desiccated at RT; aqueous stocks stable at -20°C for 3 months.

Core Application: Probing Organic Cation Transporters (OCTs)[1][2][3]

Mechanistic Rationale

The Solute Carrier 22 (SLC22) family, particularly OCT1 (liver) and OCT2 (kidney), mediates the elimination of cationic drugs (e.g., Metformin, Cisplatin). 1,1-Diethylguanidine serves as a competitive inhibitor or low-affinity substrate to probe the pore size and hydrophobicity of these transporters.

  • Steric Probing: The ethyl groups provide greater steric bulk than methyl-guanidine, allowing researchers to determine the size exclusion limits of the OCT binding pocket.

  • Cationic Mimicry: At pH 7.4, the guanidinium headgroup mimics physiological substrates like creatinine and dopamine.

Pathway Visualization

The following diagram illustrates the competitive interaction of 1,1-Diethylguanidine at the OCT2 interface, blocking the uptake of a labeled tracer (e.g., [¹⁴C]-TEA).

OCT_Mechanism Extracellular Extracellular Space (pH 7.4) OCT2 OCT2 Transporter (SLC22A2) Extracellular->OCT2 Competition for Binding Site Cytosol Cytosol (Negative Potential) OCT2->Cytosol Translocation (Blocked) Substrate Tracer Substrate ([14C]-TEA) Substrate->OCT2 High Affinity Binding Inhibitor 1,1-Diethylguanidine (Inhibitor) Inhibitor->OCT2 Steric Blockade

Caption: Competitive inhibition mechanism where 1,1-Diethylguanidine obstructs the OCT2 pore, preventing tracer uptake.

Experimental Protocol: Cis-Inhibition Assay

Objective: Determine the IC₅₀ of this compound against human OCT2 using HEK293-overexpressing cells.

Reagents & Equipment
  • Cell Line: HEK293-hOCT2 (stably transfected) and Mock-transfected control.

  • Buffer: Hanks’ Balanced Salt Solution (HBSS) + 10 mM HEPES, pH 7.4.

  • Tracer: [¹⁴C]-Tetraethylammonium (TEA) or [¹⁴C]-Metformin (Specific Activity > 50 mCi/mmol).

  • Test Compound: this compound (Stock: 100 mM in water).

  • Lysis Buffer: 0.1 N NaOH / 1% SDS.

  • Detection: Liquid Scintillation Counter (LSC).

Step-by-Step Methodology

Step 1: Cell Seeding

  • Seed HEK293-hOCT2 cells in Poly-D-Lysine coated 24-well plates at

    
     cells/well.
    
  • Incubate for 24–48 hours until 90% confluence.

Step 2: Preparation of Assay Solutions

  • Uptake Buffer: Warm HBSS/HEPES to 37°C.

  • Substrate Mix: Prepare 10 µM [¹⁴C]-TEA in Uptake Buffer.

  • Inhibitor Series: Prepare serial dilutions of this compound in the Substrate Mix.

    • Recommended Range: 0.1 µM to 10 mM (Log-scale spacing).

Step 3: Transport Assay (The "Cis-Inhibition" Phase)

  • Aspirate culture medium and wash cells 2x with 500 µL warm HBSS.

  • Initiate Uptake: Add 250 µL of the Substrate Mix + Inhibitor to each well.

  • Incubate: 2 minutes at 37°C. (Note: Time must be within the linear uptake phase).

  • Terminate: Rapidly aspirate buffer and wash 3x with 1 mL ice-cold HBSS.

Step 4: Lysis and Quantification

  • Add 200 µL Lysis Buffer to each well; incubate 30 mins at RT with shaking.

  • Transfer lysate to scintillation vials containing 3 mL scintillation cocktail.

  • Measure Radioactivity (CPM) via LSC.

Step 5: Data Analysis

  • Subtract non-specific uptake (Mock cells) from hOCT2 uptake.

  • Normalize data to "No Inhibitor" control (100% Uptake).

  • Fit data to the Hill Equation to derive IC₅₀:

    
    
    

Analytical Application: Impurity Reference Standard

In drug development, particularly for biguanides (Metformin) or guanidino-based antihypertensives, 1,1-Diethylguanidine is a potential process impurity or degradation product.

HPLC Method Parameters (HILIC Mode)

Due to its high polarity, Reverse Phase (C18) chromatography often yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.

ParameterCondition
Column Amide-based HILIC (e.g., TSKgel Amide-80 or BEH Amide), 3 µm
Mobile Phase A 10 mM Ammonium Formate (pH 3.5) in Water
Mobile Phase B Acetonitrile
Gradient 90% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 200–210 nm (low sensitivity) or MS/MS (MRM mode)
Retention Elutes before Metformin due to ethyl steric bulk reducing interaction with stationary phase water layer.
Mass Spectrometry (LC-MS/MS) Transitions

For trace analysis (ppb level), use Positive Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 116.1 [M+H]⁺ (Calculated from free base MW 115.18).

  • Product Ions:

    • m/z 116.1

      
       88.1 (Loss of ethylene/ethyl group).
      
    • m/z 116.1

      
       71.1 (Guanidine core fragment).
      

Emerging Applications: NMDA Receptor Modulation

While less potent than phencyclidine (PCP), diethyl-substituted guanidines have been cited in neuropharmacology as open-channel blockers for the NMDA receptor.

  • Application: Used in patch-clamp electrophysiology to study channel gating kinetics.

  • Differentiation: Unlike Mg²⁺ (voltage-dependent block), organic guanidines often exhibit "trapping" block characteristics, useful for studying channel pore dynamics.

References

  • Koepsell, H., et al. (2007). "Polyspecific organic cation transporters: structure, function, physiological roles, and biopharmaceutical implications." Pharmaceutical Research.

  • Nies, A. T., et al. (2011). "Expression and function of organic cation transporters in the human liver." Expert Review of Clinical Pharmacology.

  • European Pharmacopoeia (Ph.[1] Eur.) . "Metformin Hydrochloride Monograph: Impurity Analysis." (Reference for guanidine impurity standards).

  • Wright, S. H., & Dantzler, W. H. (2004). "Molecular and cellular physiology of renal organic cation and anion transport." Physiological Reviews.

Disclaimer: This Application Note is for research use only. This compound is not approved for diagnostic or therapeutic use in humans.

Sources

Application Note: High-Sensitivity Quantification of 1,1-Diethylguanidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Diethylguanidine (DEG) Sulfate (CAS 77297-00-8) is a highly polar, strong organic base often employed as a catalyst or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Due to its high pKa (~13.6) and lack of a strong UV chromophore, traditional Reverse-Phase HPLC (RP-HPLC) with UV detection is often insufficient for trace-level quantification (e.g., genotoxic impurity clearance).

This guide details two orthogonal analytical protocols designed to overcome these physicochemical challenges:

  • HILIC-MS/MS: For trace-level quantification (ppm/ppb range) of the cationic DEG moiety.

  • Ion Chromatography (IC): For stoichiometric verification of the sulfate counter-ion and bulk purity assay.

Part 1: Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to robust method development. 1,1-Diethylguanidine Sulfate presents a specific set of challenges:

PropertyValue/CharacteristicAnalytical Implication
Molecular Formula

Stoichiometry is typically 2:1 (Base:Acid).
Molecular Weight 115.18 g/mol (Free Base)Monoisotopic Mass

Da.
pKa ~13.6 (Strong Base)Permanently positively charged at all chromatographic pH levels.
LogP < 0 (Highly Polar)Elutes in the void volume (

) on C18 columns.
UV Absorbance Weak (< 210 nm)UV detection is non-specific and prone to buffer interference.
The Analytical Decision Tree

The following logic flow dictates which method to employ based on your specific data requirements (Purity vs. Clearance).

MethodSelection Start Sample Type & Goal Trace Trace Impurity (< 0.1%) Start->Trace Assay Bulk Purity / Salt ID (> 98%) Start->Assay Polarity Retained on C18? Trace->Polarity High Polarity UV_Check UV Absorbance? Assay->UV_Check IC_Sulfate Method B: Ion Chromatography (Sulfate Assay) UV_Check->IC_Sulfate Weak/None IC_Cation Cation Exchange IC (Alternative Assay) UV_Check->IC_Cation Alternative HILIC Method A: HILIC-MS/MS (Quantification) Polarity->HILIC No (Void Elution)

Figure 1: Analytical strategy for guanidine salts. HILIC-MS is selected for sensitivity; IC is selected for stoichiometry.

Part 2: Protocol A — HILIC-MS/MS (Trace Quantification)

Objective: Quantify residual 1,1-Diethylguanidine in drug substances at ppm levels. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar cations via electrostatic interaction and water-layer partitioning. Mass Spectrometry (MS) provides the necessary sensitivity and selectivity.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series, Waters Xevo, or Sciex QTRAP).

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide).

    • Why: Zwitterionic phases provide a weak electrostatic interaction that improves peak shape for strong bases like guanidines compared to bare silica.

  • Column Temp: 40°C.

Mobile Phase Preparation[1][2]
  • Buffer (Stock): 100 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).

    • Note: High ionic strength is critical to suppress secondary silanol interactions and maintain peak symmetry.

  • Mobile Phase A: 95% Acetonitrile / 5% Buffer Stock / 0.1% Formic Acid.

  • Mobile Phase B: 50% Acetonitrile / 40% Water / 10% Buffer Stock / 0.1% Formic Acid.

    • Gradient: HILIC gradients run from High Organic

      
       Low Organic (opposite of Reverse Phase).
      
MS/MS Parameters (ESI Positive)

Since specific transitions depend on collision energy (CE) optimization, the following are predicted transitions based on guanidine fragmentation patterns (loss of ammonia, loss of ethyl group).

ParameterSetting
Ionization ESI Positive (+)
Precursor Ion 116.1


Quantifier Ion 71.1

(Loss of

)
Qualifier Ion 44.1

(Diethyl amine fragment)
Dwell Time 50 ms
Step-by-Step Workflow
  • Sample Prep: Dissolve API in 90:10 Acetonitrile:Water.

    • Critical: The sample solvent must match the initial mobile phase (high organic) to prevent "solvent mismatch" peak distortion.

  • Equilibration: HILIC columns require longer equilibration than C18. Flush with 20 column volumes before the first injection.

  • Injection: 1–5

    
    L.
    
  • Wash: A post-run wash with 50:50 Water:ACN is recommended to remove hydrophobic API matrix components that may accumulate on the HILIC column.

Part 3: Protocol B — Ion Chromatography (Sulfate Assay)

Objective: Determine the sulfate counter-ion content to confirm salt stoichiometry (Theoretical Sulfate content: ~29.2% for 2:1 salt). Rationale: IC with suppressed conductivity detection is the pharmacopeial standard for analyzing non-chromophoric anions.

Instrumentation
  • System: Ion Chromatograph (e.g., Thermo Dionex ICS-6000 or Metrohm).

  • Detector: Conductivity Detector with Anion Self-Regenerating Suppressor (ASRS).

  • Column: Anion Exchange (e.g., Dionex IonPac AS11-HC or AS18).

Reagents & Mobile Phase
  • Eluent Source: Potassium Hydroxide (KOH) generator (EG cartridge) is preferred for gradient reproducibility.

  • Manual Eluent: 20 mM KOH (Isocratic) or Gradient 5–40 mM KOH.

  • Suppressor Current: Set according to flow rate and eluent concentration (typically 50–100 mA).

Experimental Procedure
  • Standard Preparation: Prepare a Sulfate (

    
    ) stock solution using Sodium Sulfate (
    
    
    
    ) in deionized water (18.2 M
    
    
    ).
  • Sample Preparation: Dissolve this compound in deionized water to a target concentration of 0.1 mg/mL.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 25

      
      L.
      
    • Run Time: 15 minutes (Sulfate typically elutes ~8-10 min depending on column).

  • Calculation:

    
    
    Compare against theoretical 29.2% to confirm the bis-diethylguanidinium sulfate form.
    

Part 4: Validation & System Suitability

To ensure the trustworthiness of these methods, the following criteria must be met (aligned with ICH Q2(R1) guidelines).

System Suitability Criteria (HILIC-MS)
ParameterAcceptance CriteriaTroubleshooting
Retention Time %RSD

2.0% (n=6)
HILIC retention drifts if water layer is not stable. Increase equilibration time.
Peak Symmetry (Tailing) 0.8

1.5
Add more buffer (Ammonium Formate) if tailing occurs.
Signal-to-Noise (LOQ)

10:1
Clean MS source or optimize ESI voltage.
HILIC Mechanism Visualization

The following diagram illustrates why HILIC is necessary for 1,1-Diethylguanidine.

HILIC_Mechanism Stationary Polar Stationary Phase (Zwitterionic/Amide) WaterLayer Immobilized Water Layer (Stagnant) Stationary->WaterLayer Hydration MobilePhase Bulk Mobile Phase (High ACN) Analyte 1,1-Diethylguanidine (Positive Charge) MobilePhase->Analyte Elution Force Analyte->Stationary Electrostatic Interaction Analyte->WaterLayer Partitioning (Primary Retention)

Figure 2: HILIC retention mechanism showing partitioning into the water layer and electrostatic interaction.[1]

References

  • Vertex AI Search. (2026). Ion chromatography for sulfate quantification in drug substances. Retrieved from 2

  • Thermo Fisher Scientific. (2025). Assay of guanidine in pharmaceutical formulations. Retrieved from 3[4]

  • Sigma-Aldrich. (2025). Hydrophilic Interaction Liquid Chromatography (HILIC) Guide. Retrieved from 1

  • Tokyo Chemical Industry (TCI). (2025). This compound Product Specifications. Retrieved from 5

  • LCGC International. (2022). Hydrophilic-Interaction Chromatography: An Update. Retrieved from 6

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1,1-Diethylguanidine Sulfate Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Subject: Improving Reaction Yield & Troubleshooting Protocols for 1,1-Diethylguanidine Sulfate Case ID: DG-SO4-OPT-001[1][2]

Executive Summary & Reagent Profile

This compound (CAS: 77297-00-8) is the stable, crystalline salt form of the strong organic base 1,1-diethylguanidine.[2] While often interchangeable with its methyl analog (1,1-dimethylguanidine), the ethyl groups provide increased lipophilicity, altering its solubility profile in organic synthesis.[1][2]

Critical Distinction: The sulfate salt is not the active basic species.[2] It is a storage vehicle.[2] Low yields frequently stem from a failure to effectively liberate the free base or from the "chaotropic" nature of guanidinium salts interfering with product isolation.

PropertySpecificationImpact on Yield
Active Species Free Base (Liquid/Oil)Must be liberated from sulfate lattice to act as a nucleophile/base.[1][2]
Storage Form Sulfate Salt (Solid)Hygroscopic; water absorption alters stoichiometry.[1][2]
pKa (Conj. Acid) ~13.6 (est. in H₂O)Stronger than triethylamine; comparable to TMG.[2]
Solubility High (Water), Low (Ether/THF)Major Yield Killer: Heterogeneous reactions often fail without Phase Transfer Catalysis (PTC).[1][2]

Diagnostic Workflow: Why is your yield low?

Before altering your chemistry, identify the failure mode using this logic flow.

YieldDiagnosis Start Start: Low Yield Detected CheckPhase Is the reaction mixture homogeneous? Start->CheckPhase CheckWater Is the solvent anhydrous? CheckPhase->CheckWater Yes (Clear) SolubilityIssue Diagnosis: Salt Insolubility (Reagent locked in solid phase) CheckPhase->SolubilityIssue No (Cloudy/Precipitate) CheckWorkup Is product lost during extraction? CheckWater->CheckWorkup Yes Hydrolysis Diagnosis: Hydrolysis (Hygroscopic sulfate introduced water) CheckWater->Hydrolysis No (Used wet solvent/salt) Emulsion Diagnosis: Guanidine Emulsion (Product trapped in aqueous phase) CheckWorkup->Emulsion Yes (Poor separation)

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss when using guanidine salts.[2]

Technical Protocols & Solutions

Issue A: The "Locked Reagent" (Insolubility)

Symptom: The reaction suspension remains white/cloudy; TLC shows starting material remaining after 24h.[2] Mechanism: this compound is insoluble in non-polar solvents (DCM, Toluene, Ether).[2] If you use it directly as a base without a solvent that dissolves the salt, the reaction occurs only at the solid-liquid interface, which is kinetically negligible.

Protocol 1: Biphasic Activation (Recommended)

Instead of pre-drying, use a biphasic system to liberate the base in situ.[2]

  • Solvent System: DCM/Water (1:1) or Toluene/Water.[2]

  • Additives: Add 2.2 equivalents of NaOH or KOH (relative to the sulfate) to the aqueous layer.

  • Phase Transfer: Add 5 mol% Tetrabutylammonium Bromide (TBAB).

  • Mechanism: The NaOH neutralizes the sulfate in the water layer; the TBAB shuttles the liberated 1,1-diethylguanidine (now a neutral organic molecule) into the organic layer where it reacts with your substrate.

Issue B: Product Contamination & "The Goo"

Symptom: During workup, the organic layer is hazy, or a third "rag" layer forms.[2] NMR shows broad peaks around 3.0 ppm (guanidinium impurities).[2] Mechanism: Guanidine salts are chaotropic—they disrupt hydrogen bonding networks, often increasing the solubility of organic molecules in water (salting-in effect), leading to product loss in the aqueous wash.

Protocol 2: The "Ion-Switch" Workup

Do not rely on simple water washes.[2] You must force the guanidine back into a strictly ionic form that prefers water.

  • Quench: Dilute reaction with EtOAc or Ether.

  • Acid Wash (Critical): Wash 2x with 1M HCl or 10% Citric Acid .[2]

    • Why? This protonates the free base back into the guanidinium cation.

    • Result: The guanidinium salt partitions 99% into the aqueous phase.

  • Brine/Base Wash: Wash organic layer with Sat.[2][3] NaHCO₃ (to remove excess acid) followed by Brine.[2]

  • Drying: Dry over Na₂SO₄ (Magnesium sulfate can sometimes complex with residual amines).[2]

Issue C: Moisture Sensitivity

Symptom: Yield is low for moisture-sensitive reactions (e.g., acylations, silylations).[2] Mechanism: The sulfate salt is hygroscopic.[2] Even "dry" looking powder can contain 5-10% water by weight.[2]

Protocol 3: Pre-Liberation & Drying

If your reaction cannot tolerate water (preventing Protocol 1), you must generate the free base ex-situ.[2]

  • Dissolution: Dissolve this compound in minimum water (approx 2mL/g).

  • Basification: Add excess 4M NaOH (cooled). An oil will separate (this is the free base).[2]

  • Extraction: Extract the oil with Benzene or Toluene (azeotropic solvents).[2]

  • Drying: Reflux the organic extract with a Dean-Stark trap to remove trace water.

  • Usage: Use the dry toluene solution of the free base immediately.[2] Do not store the free base long-term as it absorbs CO₂ from the air to form carbonates.

Data Tables: Solvent & Stoichiometry Guide

Table 1: Solubility Profile & Solvent Selection

SolventSulfate Salt SolubilityFree Base SolubilityRecommendation
Water High (>500 mg/mL)Moderate (Partial)Good for biphasic activation.[2]
Methanol ModerateHighUse for homogeneous reactions (if protic solvent allowed).[2]
DMF/DMSO HighHighBest for homogeneous, anhydrous reactions.[1][2] Difficult workup.
DCM/CHCl₃ NegligibleHighRequires free base generation first.
THF/Ether NegligibleHighRequires free base generation first.

Table 2: Stoichiometry Correction Note: The commercial salt is often a hemi-sulfate or mixed stoichiometry.[2] Check your CoA.

Reagent FormMW ( g/mol )Eq. of Base per mole of Solid
1,1-Diethylguanidine (Free Base)115.181.0
This compound (1:[1][2]1)~213.251.0
This compound (2:1)~328.432.0

Warning: Assuming a 1:1 ratio when you have a 2:1 salt will result in using 2x the necessary base, potentially causing side reactions (racemization).

Frequently Asked Questions (FAQs)

Q: Can I use this compound as a direct substitute for DBU? A: Not directly. DBU is a liquid free base.[2] To substitute, you must treat the sulfate with NaH or KOtBu in the reaction vessel to liberate the guanidine, or use Protocol 3 above.

Q: My product is an amine. How do I separate it from the diethylguanidine during workup? A: This is difficult because both protonate with acid.

  • Solution: Use Ion Exchange Chromatography .[2] Pass the crude mixture through a weak cation exchange resin. Alternatively, if your product is less basic than guanidine (pKa < 13), careful pH control (pH 10 extraction) may allow the guanidine (still protonated) to stay in water while your amine extracts into organics.[2]

Q: Why is the diethyl derivative preferred over the dimethyl derivative? A: Lipophilicity. The ethyl groups make the free base more soluble in non-polar solvents like Hexane or Toluene, which is crucial for reactions requiring strict non-polar environments to avoid side reactions.

References

  • Ishikawa, T. (2009).[2] Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. Wiley.[2] (Defines the pKa and reactivity profiles of substituted guanidines).

  • Leito, I., et al. (2005).[1][2] "Acid-Base Equilibria in Nonpolar Media". Journal of Organic Chemistry. Link (Establishes the basicity scale for guanidines in THF/MeCN).[2]

  • Oak Ridge National Laboratory. (2013).[2] "Recommended Guanidine Suppressor for the Next-Generation Caustic-Side Solvent Extraction Process". Link (Detailed workup procedures for lipophilic guanidines).[2]

  • PubChem. "this compound Compound Summary".[1][2] National Library of Medicine.[2] Link (Physical properties and safety data).[2]

  • Sigma-Aldrich. "1,1-Dimethylguanidine sulfate salt Product Information". Link (Used for comparative solubility data and handling protocols).[2]

Sources

identifying side products in reactions catalyzed by diethylguanidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Identifying Side Products in DEG-Catalyzed Reactions

Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists.

Introduction: The Dual Nature of Diethylguanidine

Welcome to the DEG Technical Support Hub. If you are here, your reaction likely stalled, produced an inexplicable impurity, or your catalyst "died" mid-process.

1,3-Diethylguanidine (DEG) is a potent organocatalyst belonging to the guanidine superbase family. Unlike its fully substituted cousins (e.g., TMG or TBD), DEG possesses two reactive N-H protons . This structural feature is a double-edged sword:

  • The Feature: It enables bifunctional activation (H-bond donor + Brønsted base), crucial for high stereoselectivity in Michael additions and ring-opening polymerizations (ROP).

  • The Bug: It makes the catalyst highly susceptible to nucleophilic parasitic reactions and irreversible hydrolysis .

This guide helps you distinguish between catalyst deactivation (reversible) and catalyst degradation (irreversible), and how to identify the specific side products generated by DEG.

Module 1: Catalyst Deactivation (The "Air Leak" Issue)

Symptom: Reaction rate decelerates rapidly within the first 30 minutes, or a white precipitate forms in non-polar solvents.

The Mechanism: Carbon Dioxide Fixation

DEG is a "CO2 sponge." In an open atmosphere or with wet solvents, DEG reacts with atmospheric CO


 to form diethylguanidinium bicarbonate  or carbamate  species. This is not a side product of your substrate; it is the suffocation of your catalyst.

Chemical Pathway:



Troubleshooting & Identification
DiagnosticObservationInterpretation
Visual Inspection White crust/precipitate in Toluene/DCM.DEG-Carbonate salt (insoluble in non-polar media).

H NMR (DMSO-d

)
Broadening of N-H signals; downfield shift of ethyl CH

(>3.2 ppm).
Protonation of the guanidine core.
Reversibility Test Heat sample to 60°C under N

sparge.
If activity restores, it was CO

poisoning.

Corrective Action: Degas all solvents via freeze-pump-thaw or vigorous Argon sparging (20 min) before adding DEG. Store DEG in a glovebox.

Module 2: The Parasitic Nucleophile (N-Acylation)

Symptom: In transesterification or amidation reactions, the catalyst consumption is stoichiometric, and a new, stable lipophilic impurity appears by TLC/LC-MS.

The Mechanism: Formation of N-Acylguanidines

While DEG is intended to act as a base to activate an alcohol or amine, its own nitrogen atoms are nucleophilic. In the presence of "hot" electrophiles (acyl chlorides, anhydrides, or strained esters like lactide), DEG attacks the carbonyl directly, forming a stable N-acylguanidine .

Why this matters: This is an active site inhibition . The catalyst becomes a reactant, forming a stable amide-like adduct that no longer functions as a base.

DOT Diagram: The Parasitic Pathway

AcylationPathway DEG Free DEG Catalyst Transition Tetrahedral Intermediate DEG->Transition Nucleophilic Attack Substrate Electrophile (Ester/Anhydride) Substrate->Transition Product_Des Desired Product (Transesterification) Transition->Product_Des Path A: Substrate Attack (Catalytic Cycle) Product_Side Side Product (N-Acylguanidine) Transition->Product_Side Path B: Catalyst Trapping (Parasitic)

Figure 1: Path A represents the desired catalytic cycle. Path B represents the irreversible consumption of DEG into an N-acyl impurity.

Identification Protocol
  • LC-MS Analysis: Look for a mass peak corresponding to

    
    .
    
    • Example: If using Acetyl Chloride, look for DEG (MW 115) + Acetyl (43) - H (1) = m/z 157 .

  • IR Spectroscopy: N-Acylguanidines show a distinct, split carbonyl stretch pattern around 1650–1690 cm⁻¹ (distinct from the substrate ester).

Module 3: Irreversible Hydrolysis (The Urea Dead-End)

Symptom: Gradual loss of basicity over hours/days, especially in aqueous or protic media at high temperatures (>80°C).

The Mechanism: Hydrolysis to 1,3-Diethylurea

Under harsh conditions, the guanidine core hydrolyzes. The C=N bond is attacked by water, releasing ammonia and leaving behind 1,3-diethylurea . Unlike DEG, this urea is neutral (non-basic) and catalytically dead.

Reaction:



Analytical Fingerprint (NMR)

The shift from Guanidine to Urea is subtle but detectable.

NucleusDEG (Active Catalyst)Diethylurea (Dead Side Product)

C NMR (C=N/C=O)
~158 ppm (Broad)~158-160 ppm (Sharp)

H NMR (N-H)
Broad singlet, exchangeableSharp triplet/doublet (if coupled to ethyl)
Solubility Soluble in dilute acid (forms salt)Insoluble/Poorly soluble in dilute acid

Protocol "Acid Wash": To confirm urea presence, wash your organic reaction mixture with 1M HCl.

  • Result: DEG protonates and moves to the aqueous layer.

  • Result: Diethylurea (neutral) remains in the organic layer. Evaporate the organic layer; if a solid remains, your catalyst has hydrolyzed.

Module 4: Polymerization Specifics (ROP of Lactide/Caprolactone)

Issue: Broad PDI (Polydispersity Index) or cyclic oligomers.

Root Cause: Transesterification "Back-Biting." Because DEG is a strong transesterification catalyst, it does not stop when the polymer chain forms. It can activate the polymer backbone, causing the chain to curl back and attack itself, snipping off cyclic oligomers.

Troubleshooting:

  • Lower Temperature: DEG is often too active at room temperature for controlled ROP. Cool to 0°C.

  • Switch Catalyst: If back-biting persists, DEG is likely too unhindered. Switch to a bulkier guanidine (e.g., TBD or a chiral bicyclic guanidine) to sterically discourage backbone attack.

Summary: Diagnostic Decision Tree

Use this logic flow to identify your specific impurity.

DecisionTree Start Impurity Detected Precipitate White Precipitate Before Workup? Start->Precipitate AcidWash Perform 1M HCl Wash of Reaction Mix CheckOrg Check Organic Layer AcidWash->CheckOrg SolidOrg Solid Residue Found? CheckOrg->SolidOrg CheckAq Check Aqueous Layer Urea ID: 1,3-Diethylurea (Hydrolysis Product) SolidOrg->Urea High mp (>100C) Neutral pH Amide ID: N-Acylguanidine (Substrate Attack) SolidOrg->Amide Lipophilic Contains Substrate Motif Precipitate->AcidWash No Carbonate ID: DEG-Carbonate (CO2 Poisoning) Precipitate->Carbonate Yes

Figure 2: Diagnostic workflow for isolating DEG-derived impurities.

References

  • Guanidine-Catalyzed CO2 Fix

    • Title: A mechanistic study on guanidine-catalyzed chemical fixation of CO2.[1][2][3][4]

    • Source: Organic Chemistry Frontiers (RSC).
    • URL:[Link]

  • Synthesis and Side Reactions of N-Acylguanidines

    • Title: Guanidine synthesis by guanylation (N-acylguanidine form
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Hydrolysis of Guanidines to Ureas

    • Title: Urea derivatives from carbon dioxide and amines by guanidine catalysis (Mechanism of urea formation).[2]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Transesterific

    • Title: Transesterification of soybean oil on guanidine base-functionalized SBA15 catalysts (Saponific
    • Source: ResearchG
    • URL:[Link]

Sources

Technical Support Center: Mitigating Toxicity of Guanidine Derivatives in Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate the toxicity of guanidine derivatives in your experiments. The information herein is designed to be a practical resource, grounded in scientific principles and field-proven insights, to ensure the integrity and success of your research.

Introduction to Guanidine Derivatives and Their Associated Toxicities

Guanidine and its derivatives are a class of organic compounds with a common functional group, C(NH2)3+. They are widely utilized in various experimental and clinical applications, from protein denaturation in biochemical assays (e.g., guanidine hydrochloride) to therapeutic agents like the anti-diabetic drug metformin.[1][2][3] However, their utility can be hampered by inherent cytotoxic effects. Understanding the mechanisms of toxicity is the first step toward effective mitigation.

The primary mechanisms of guanidine-induced toxicity often involve:

  • Mitochondrial Dysfunction: Many guanidine derivatives, including metformin, can inhibit Complex I of the mitochondrial respiratory chain.[4] This disrupts oxidative phosphorylation, leading to a decrease in ATP production and an increase in lactate, potentially causing metabolic acidosis.[4]

  • Oxidative Stress: The disruption of mitochondrial function can lead to an overproduction of reactive oxygen species (ROS), creating a state of oxidative stress.[5] This can damage cellular components, including lipids, proteins, and DNA.

  • Enzyme Inhibition: Certain guanidine derivatives can inhibit crucial enzymes. For instance, guanidinoacetate (GAA), a metabolic precursor to creatine, can inhibit Na+/K+-ATPase and creatine kinase, impairing energy metabolism.[6][7]

  • Receptor Modulation: Some derivatives can interfere with neurotransmitter receptors, such as GAA's effect on GABA-A receptors, which can lead to neurotoxicity and seizures.[6][8]

  • Membrane Disruption: The cationic nature of many guanidine compounds allows them to interact with and disrupt the negatively charged phospholipid membranes of cells, leading to cytotoxicity.[9]

This guide will provide actionable strategies to counteract these toxic effects and ensure the reliability of your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when working with guanidine derivatives in a question-and-answer format.

Q1: I'm observing high levels of cell death in my culture after treatment with a guanidine derivative. How can I reduce this?

Probable Causes:

  • The concentration of the guanidine derivative is too high.

  • The cells are particularly sensitive to the compound.

  • The experimental duration is too long, leading to cumulative toxicity.

  • The compound is inducing significant oxidative stress.

Solutions:

1. Dose-Response and Time-Course Optimization:

  • Action: Perform a comprehensive dose-response study to determine the IC50 (half-maximal inhibitory concentration) of your compound on the specific cell line you are using. Also, conduct a time-course experiment to understand the kinetics of the toxic effects.

  • Rationale: Cytotoxicity is often dose- and time-dependent.[9][10] Identifying the lowest effective concentration and the optimal treatment duration will minimize off-target toxicity while preserving the desired experimental effect.

Step-by-Step Protocol for Dose-Response (MTT Assay):

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 1 x 104 cells/well).[11] Allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of your guanidine derivative in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the guanidine derivative. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[12]

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan product develops.[11]

    • Remove the MTT solution and add 100-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results against the compound concentration to determine the IC50.

2. Co-treatment with Antioxidants:

  • Action: Supplement your cell culture medium with an antioxidant such as N-acetylcysteine (NAC).

  • Rationale: Guanidine derivatives can induce oxidative stress.[6] NAC is a precursor to the antioxidant glutathione (GSH) and can also directly scavenge ROS, thereby mitigating oxidative damage and improving cell viability.[14][15] Studies have shown NAC can protect against cytotoxicity induced by various compounds.[16]

3. Use of Cytoprotective Agents:

  • Action: For neurotoxicity associated with guanidinoacetate (GAA), co-administer creatine.

  • Rationale: GAA toxicity is a hallmark of GAMT deficiency, a creatine biosynthesis disorder.[17] Supplementing with creatine can replenish cellular creatine levels and has been shown to be neuroprotective against GAA-induced damage by preventing alterations in energy metabolism and reducing oxidative stress.[6][7][18]

Q2: My experiments with metformin are showing high lactate levels and a significant drop in pH. How can I manage this metabolic acidosis in vitro?

Probable Causes:

  • Metformin is inhibiting mitochondrial complex I, leading to a shift towards anaerobic glycolysis and subsequent lactate production.[4]

  • The cell culture medium's buffering capacity is being overwhelmed.

Solutions:

1. Medium Optimization:

  • Action: Use a cell culture medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate-CO2 system. Ensure the medium has an adequate glucose concentration, but avoid excessive levels which can exacerbate lactate production.

  • Rationale: A stronger buffering system can help maintain a stable pH even with increased lactate production.

2. Pyruvate Supplementation:

  • Action: Supplement the culture medium with sodium pyruvate.

  • Rationale: Pyruvate can be converted to lactate, but it can also be shunted into the Krebs cycle (if mitochondrial function is not completely inhibited) or converted to alanine, thus helping to buffer the metabolic effects of metformin.

3. Intermittent Exposure:

  • Action: Instead of continuous exposure, consider an intermittent dosing schedule where the cells are treated with metformin for a specific period, followed by a "washout" period with fresh medium.

  • Rationale: This can allow the cells to recover metabolically and clear accumulated lactate, reducing the overall toxic burden.

Q3: I am working with a novel guanidine-based compound and I'm unsure of its primary toxicity mechanism. How can I investigate this?

Probable Causes:

  • The mechanism could be one or a combination of the common pathways: mitochondrial dysfunction, oxidative stress, enzyme inhibition, or membrane disruption.

Solutions:

1. Assess Mitochondrial Health:

  • Action: Use assays to measure mitochondrial membrane potential (e.g., with JC-1 or TMRE dyes) and ATP production (e.g., with a luciferase-based kit).

  • Rationale: A decrease in mitochondrial membrane potential and ATP levels would indicate mitochondrial dysfunction as a key mechanism.

2. Quantify Oxidative Stress:

  • Action: Measure intracellular ROS levels using fluorescent probes like DCFDA.[11]

  • Rationale: An increase in ROS would confirm the induction of oxidative stress.

3. Evaluate Membrane Integrity:

  • Action: Perform a lactate dehydrogenase (LDH) release assay.

  • Rationale: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[9] An increase in extracellular LDH indicates a loss of membrane integrity.

Parameter to Measure Recommended Assay Interpretation of Positive Result
Cell Viability MTT, WST, or CellTiter-GloIndicates overall cytotoxicity.
Mitochondrial Function JC-1, TMRE, or Seahorse XF AnalyzerSuggests mitochondrial toxicity.
Oxidative Stress DCFDA or CellROXPoints to ROS-mediated damage.
Membrane Integrity LDH Release AssayIndicates direct membrane damage.
Apoptosis/Necrosis Annexin V/PI StainingDifferentiates between modes of cell death.

Frequently Asked Questions (FAQs)

Q: What are the best practices for handling and storing guanidine derivatives in the lab? A: Guanidine hydrochloride and guanidine thiocyanate are common laboratory reagents. They should be handled with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][19] These compounds are hygroscopic and should be stored in a cool, dry place in a tightly sealed container.[1] Always consult the Safety Data Sheet (SDS) for the specific compound you are using for detailed handling and disposal instructions.[20][21][22]

Q: Can I use antioxidants other than NAC to mitigate oxidative stress? A: Yes, other antioxidants can be effective. These include:

  • Trolox: A water-soluble analog of vitamin E.

  • Ascorbic Acid (Vitamin C): However, be cautious as it can act as a pro-oxidant in the presence of metal ions.[23]

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant.[24] The choice of antioxidant may depend on your specific experimental system and the nature of the guanidine derivative.

Q: Are there any cell lines that are particularly resistant or sensitive to guanidine derivatives? A: Cell line sensitivity can vary significantly. For example, cancer cell lines with a high reliance on glycolysis (the Warburg effect) might be more sensitive to compounds that inhibit mitochondrial respiration. It is always recommended to empirically determine the sensitivity of your chosen cell line through a dose-response study.

Q: How can I be sure that the mitigation strategy is not interfering with the intended effect of the guanidine derivative in my experiment? A: This is a critical consideration. You must include appropriate controls in your experimental design. For example, if you are using an antioxidant to reduce toxicity, you should have a control group treated with the antioxidant alone to ensure it does not have an effect on the biological process you are studying. You should also have a group treated with the guanidine derivative alone to confirm its intended effect. By comparing the results from the co-treatment group to these controls, you can assess whether the mitigation strategy is selectively reducing toxicity without compromising the primary experimental outcome.

Visualizing Mitigation Strategies

Experimental Workflow for Toxicity Mitigation

The following diagram illustrates a general workflow for identifying and mitigating the toxicity of a guanidine derivative.

workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mechanism Identification cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Final Experiment A Select Guanidine Derivative & Cell Line B Dose-Response & Time-Course (e.g., MTT Assay) A->B C Determine IC50 & Optimal Exposure B->C D Assess Mitochondrial Health (e.g., JC-1) C->D E Measure Oxidative Stress (e.g., DCFDA) C->E F Check Membrane Integrity (e.g., LDH Assay) C->F G Co-treatment with Antioxidants (e.g., NAC) D->G H Co-treatment with Cytoprotectants (e.g., Creatine) D->H I Optimize Culture Conditions (e.g., Medium, Buffering) D->I E->G E->H E->I F->G F->H F->I J Validate Mitigation Efficacy G->J H->J I->J K Perform Experiment with Optimal Conditions J->K gaa_toxicity cluster_gaa Guanidinoacetate (GAA) Toxicity cluster_creatine Creatine Rescue GAA High Extracellular GAA Inhibition Inhibits Na+/K+-ATPase & Creatine Kinase GAA->Inhibition ROS Increases Oxidative Stress (ROS) GAA->ROS GABA Interferes with GABA-A Receptors GAA->GABA Toxicity Neurotoxicity Inhibition->Toxicity ROS->Toxicity GABA->Toxicity Protection Neuroprotection Creatine Creatine Supplementation Energy Restores Energy Metabolism Creatine->Energy Antioxidant Reduces Oxidative Stress Creatine->Antioxidant Energy->Protection Antioxidant->Protection

Caption: The dual pathways of GAA toxicity and the protective mechanisms of creatine.

By understanding the underlying mechanisms of guanidine derivative toxicity and implementing the targeted mitigation strategies outlined in this guide, you can enhance the quality and reliability of your experimental data.

References

  • Kim, J.H., et al. (2004). Agmatine Reduces Infarct Area in a Mouse Model of Transient Focal Cerebral Ischemia and Protects Cultured Neurons from Ischemia-like Injury. Experimental Neurology, 189(1), 122–130.
  • Taksande B.G., et al. (2015). Agmatine Attenuates Hyperactivity and Weight Loss Associated with Activity-based Anorexia in Female Rats. Pharmacology Biochemistry and Behavior, 132, 136–141.
  • Zamanian, M.Y., et al. (2024).
  • ResearchGate. (n.d.).
  • Miranda-Mosqueda, L., et al. (2024). Neuroprotective Effect of Agmatine in Ischemic Vascular Events. Medical Research Archives - European Society of Medicine.
  • Almeida, L.S., et al. (2019).
  • Gaudet, A., et al. (2021). Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells. PMC.
  • Servais, H., et al. (2018).
  • Battelle Memorial Institute. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
  • Ostojic, S.M. (2022). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? PMC.
  • Ezeriņa, D., et al. (2018). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. PMC.
  • Kim, H., et al. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. PMC.
  • Lim, Y.-M., et al. (2025). (PDF) In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride.
  • BenchChem. (2025). Navigating the Safe Disposal of Guanidine: A Procedural Guide.
  • Bildik, A. (2021). Protective Role of N-Acetylcysteine on the Cytotoxic Effect of Paclitaxel in MCF7 Breast Cancer Cell Line.
  • Mercimek-Andrews, S., et al. (2024).
  • Valko, M., et al. (2011).
  • Kolling, J., et al. (2019).
  • Bai, Y. (2004). Oxidative stress on mammalian cell cultures during recombinant protein expression. DiVA.
  • Aksoy, P. (2016). How to eliminate the cellular oxidative stress that is caused by a treatment?
  • Halliwell, B. (2014). Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls.
  • Ganie, S.A., et al. (2021). Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects.
  • Viaua, K.S., et al. (2013).
  • Nili-Ahmadabadi, A., et al. (2014).
  • Sasani, A., et al. (2020).
  • Tachikawa, M., et al. (2022).
  • de Oliveira, A.C.S., et al. (2025). Antifungal activity of guanidine compounds. PMC.
  • An, J.H., et al. (2023). Dramatic reduction of toxicity of Poly(hexamethylene guanidine) disinfectant by charge neutralization.
  • Guidechem. (n.d.). Guanidine hydrochloride 50-01-1 wiki.
  • Wikipedia. (n.d.).
  • An, J.H., et al. (2023). Dramatic reduction of toxicity of Poly(hexamethylene guanidine)
  • ChemicalBook. (2025). Guanidine hydrochloride | 50-01-1.
  • Karmakar, J., et al. (2021). Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity.
  • Foucher, C.D., & Tubben, R.E. (2023). Metformin-Associated Lactic Acidosis (MALA).
  • Spectrum Chemical. (2022). Scientific Documentation - G9800, Guanidine Hydrochloride, Bio-Excipient Grade.
  • Carl ROTH. (n.d.).
  • Kumar, S., et al. (2025).
  • Aurelian, G., et al. (2023). Decavanadate-Bearing Guanidine Derivatives Developed as Antimicrobial and Antitumor Species. MDPI.
  • Nickson, C. (2025).
  • Rebelo, S., & Lopes, S. (2008). Metformin-induced lactic acidosis: a case series. PMC - NIH.
  • NEB. (2025). Safety Data Sheet for Guanidine Hydrochloride (B2619A) EUE.
  • Henry Ford Health System. (2020). Metformin Induced Lactic Acidosis.

Sources

optimizing concentration of 1,1-Diethylguanidine Sulfate for catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Catalyst Loading & Reaction Kinetics

Introduction: Understanding Your Reagent

Welcome to the technical support hub for 1,1-Diethylguanidine Sulfate (CAS: 77297-00-8) . Before optimizing concentration, you must define the active species required for your specific transformation. This reagent acts as a "dual-mode" catalyst precursor:

  • Mode A: The Hydrogen Bond Donor (Guanidinium Salt). In its native sulfate form, the protonated guanidinium cation activates electrophiles (e.g., carbonyls, epoxides) via double hydrogen bonding.

  • Mode B: The Brønsted Superbase (Free Guanidine). Upon neutralization, it releases free 1,1-diethylguanidine (

    
    ), which acts as a powerful nucleophilic base for deprotonation events (e.g., transesterification, aldol condensations).
    

Critical Note: The sulfate counter-ion (


) is non-coordinating but highly polar, often causing solubility issues in non-polar organic solvents (DCM, Toluene) which can be mistaken for low catalytic activity.

Part 1: Diagnostic & Strategy (Visual Workflow)

Use the following logic flow to determine your optimization strategy.

OptimizationStrategy start START: Define Reaction Goal decision Mechanism Required? start->decision modeA Mode A: Electrophile Activation (Keep as Salt) decision->modeA Activate C=O / Epoxides modeB Mode B: Proton Abstraction (Free the Base) decision->modeB Transesterification / C-C Bond solubility Solubility Check: Is solvent Polar (MeOH, Water, DMSO)? modeA->solubility neutralize In-situ Neutralization: Add KOtBu or NaOMe (1:1 equiv) modeB->neutralize direct Direct Optimization: Screen 1-10 mol% solubility->direct Yes ptc Add Phase Transfer Catalyst (e.g., TBAB) or Switch Solvent solubility->ptc No (DCM/Toluene) kinetics Kinetic Profiling: Measure Initial Rates (v0) direct->kinetics ptc->kinetics neutralize->kinetics

Figure 1: Decision matrix for selecting the correct activation pathway and solvent system.

Part 2: Optimization Modules (Q&A Format)

Module A: Solubility & Phase Management

Q: My catalyst sits at the bottom of the flask in Toluene/DCM. Is this normal? A: Yes. This compound is an ionic salt.[1] It is insoluble in non-polar solvents.

  • The Fix: Do not increase concentration yet; you have zero effective concentration.

    • Switch Solvent: Use Acetonitrile (MeCN), DMF, or Methanol if compatible.

    • Biphasic System: If you must use Toluene, add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) at 5 mol%. This shuttles the guanidinium ion into the organic phase.

    • Ionic Liquid: This salt performs exceptionally well in ionic liquids (e.g., [BMIM][PF6]) where it is fully soluble.

Solubility Matrix (at 25°C):

Solvent Solubility Status Recommended Action
Water High Ideal for aqueous biphasic catalysis.
Methanol/Ethanol Moderate/High Good for homogeneous reactions.
Acetonitrile Low/Moderate Sonication required; heating helps.

| DCM / Toluene | Insoluble | STOP. Use PTC or switch solvent. |

Module B: Concentration & Kinetics

Q: I increased loading from 10% to 20%, but the reaction rate didn't double. Why? A: You have likely hit the Aggregation Limit or Saturation Kinetics . In organocatalysis, "more" is not always linear.

  • Self-Aggregation: At high concentrations (>15 mol%), guanidinium salts can form inactive dimers via H-bonding, reducing the active monomer concentration.

  • Substrate Saturation: If the catalyst binds the substrate strongly (Michaelis-Menten kinetics), the rate (

    
    ) plateaus once all catalyst sites are occupied.
    

Protocol: The "Golden Zone" Determination To find the optimal concentration (


), perform the Initial Rate Screen :
  • Run 4 parallel reactions at catalyst loadings: 1 mol%, 5 mol%, 10 mol%, 20 mol% .

  • Measure conversion at <15% (Initial Rate,

    
    ).
    
  • Plot

    
     vs. 
    
    
    
    .
    • Linear: You are in the efficient zone.

    • Plateau: You are wasting catalyst. Reduce loading.

    • Sigmoidal: Indicates cooperativity (rare) or solubility lag.

Q: What is the standard starting load? A: Start at 5 mol% . This is the industry standard balance between rate and economy for guanidine catalysts.

Module C: Activation (Releasing the Free Base)

Q: I am trying to catalyze a transesterification, but the sulfate salt is inactive. A: The sulfate salt is acidic/neutral. Transesterification requires the free base. The Protocol: You must perform an in-situ deprotonation to release the active 1,1-diethylguanidine.

  • Solvent: Anhydrous THF or MeOH.

  • Base: Add Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu).

  • Stoichiometry: Strict 1:1 molar ratio (relative to the sulfate protons).

    • Note: If it is a 2:1 salt (2 guanidines : 1 sulfuric acid), you need 2 equivalents of base to free both guanidines.

  • Byproduct: Sodium sulfate (

    
    ) will precipitate. Filtration is optional but recommended if the precipitate interferes with stirring.
    

Part 3: Mechanistic Troubleshooting

Q: The reaction starts fast but stalls after 50% conversion. A: This is likely Product Inhibition or Catalyst Deactivation .

  • Cause 1 (Product Inhibition): The product (e.g., an amide or alcohol) might H-bond to the guanidinium catalyst more strongly than the starting material, "poisoning" it.

    • Test: Add product to the reaction at

      
      . If the rate drops significantly, this is the cause.
      
  • Cause 2 (Deactivation): If using the free base, it may react with trace moisture or CO2 (forming guanidinium carbonate, which is less active).

    • Fix: Ensure strict inert atmosphere (

      
      /Ar) and dry solvents.
      
Catalytic Cycle Visualization

CatalyticCycle Cat Active Catalyst (Guanidinium) Complex H-Bond Complex Cat->Complex + Substrate Substrate Substrate (Electrophile) Substrate->Complex TS Transition State Complex->TS Nucleophilic Attack Product Product + Catalyst TS->Product Collapse Product->Cat Recycle

Figure 2: Simplified catalytic cycle for Mode A (H-Bond Donor). Note that product release is required to recycle the catalyst.

References & Authority

  • Chemical Identity: this compound (CAS: 77297-00-8).[1] PubChem Database. National Center for Biotechnology Information.

  • Guanidine Catalysis Mechanisms: T. Ishikawa, "Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes," John Wiley & Sons, 2009. (Foundational text on guanidine activation modes).

  • Kinetic Optimization: Blackmond, D. G., "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps," Angewandte Chemie Int. Ed., 2005. (Methodology for determining optimal loading).

  • Solubility & Counter-ion Effects: Use of guanidinium salts in ionic liquids and phase transfer catalysis. Sigma-Aldrich Technical Library / Merck.

For further assistance, please reply with your specific solvent system and substrate class.

Sources

resolving solubility issues of 1,1-Diethylguanidine Sulfate in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solubilization Strategies for 1,1-Diethylguanidine Sulfate

Executive Summary: The "Solubility Conflict"

User Query: How do I dissolve this compound in non-polar solvents (Hexane, Toluene, etc.)?

Short Answer: You cannot dissolve the sulfate salt directly in non-polar solvents.[1] You are fighting thermodynamics.

The Scientific Reality: this compound (CAS: 77297-00-8) is an ionic lattice held together by strong electrostatic forces.[1] Non-polar solvents (low dielectric constants) cannot overcome this lattice energy. To achieve solubility, you must modify the solute (Free-Basing) or the environment (Phase Transfer Catalysis).[1]

This guide provides three chemically valid workflows to resolve this, ranked by experimental robustness.

Module 1: The "Free-Base" Protocol (Gold Standard)

Best for: When you need the 1,1-diethylguanidine moiety to be fully dissolved in an organic phase for synthesis or analysis.[1]

The sulfate salt is a storage form.[1][2] To make it soluble in organic media (DCM, Toluene, Ether), you must "break" the salt and release the neutral free base.

The Mechanism:



Step-by-Step Protocol

Materials:

  • This compound[1][2][3]

  • Sodium Hydroxide (NaOH) 5M solution (or pellets)

  • Dichloromethane (DCM) or Toluene

  • Distilled Water[1]

Procedure:

  • Suspension: Suspend the sulfate salt in a minimal amount of water (approx. 5 mL per gram of salt).[1] It should dissolve fully.[1][4]

  • Basification: Slowly add 5M NaOH while stirring.

    • Critical Check: Monitor pH.[1][4] You must reach pH > 14 .[1] Guanidines are strong bases (pKa

      
       13.6); weak bases like bicarbonate will not  work.
      
  • Extraction: Add an equal volume of your target organic solvent (DCM is recommended for first extraction due to high solubility).[1]

  • Separation: Shake vigorously for 2 minutes. Allow layers to separate.[1] The free base will migrate to the organic layer; the sulfate ions remain in the aqueous layer as

    
    .
    
  • Drying: Collect the organic layer and dry over anhydrous

    
     or 
    
    
    
    .[1]
    • Note: Avoid acidic drying agents (like silica) which can re-protonate the base.

Visualization: Free-Base Workflow

FreeBaseWorkflow Salt Sulfate Salt (Solid) Water Dissolve in H2O Salt->Water NaOH Add NaOH (pH > 14) Water->NaOH Biphasic Biphasic Mixture (Aq + Org) NaOH->Biphasic Extract Phase Separation Biphasic->Extract Add DCM/Toluene Organic Organic Phase (Contains Free Base) Extract->Organic Aqueous Aqueous Phase (Waste: Na2SO4) Extract->Aqueous

Caption: Workflow for converting the hydrophilic sulfate salt into the lipophilic free base.

Module 2: Phase Transfer Catalysis (PTC)

Best for: Running reactions (e.g., alkylations) in non-polar solvents without isolating the free base.

If you cannot introduce water or perform an extraction, you can "shuttle" the guanidinium ion into the organic phase using a catalyst.

The Strategy: Use a lipophilic counter-ion to drag the guanidinium species into the non-polar solvent.

Recommended Catalysts:

Catalyst Solvent Compatibility Mechanism
18-Crown-6 Benzene, Toluene, DCM Complexes the cation, increasing lipophilicity.[1]
TBAB (Tetrabutylammonium bromide) DCM, Chloroform Forms a lipophilic ion pair (Guanidinium-Bromide exchange).

| Aliquat 336 | Hexane, Toluene | Highly lipophilic quaternary ammonium salt.[1] |

Protocol:

  • Suspend this compound in the non-polar solvent (it will not dissolve).

  • Add solid KOH (2-3 equivalents).

  • Add 5-10 mol% of Aliquat 336 or 18-Crown-6 .

  • Heat to reflux.[1] The catalyst will shuttle hydroxide ions into the organic phase to deprotonate the guanidine, or shuttle the guanidinium ion itself, allowing the reaction to proceed.

Module 3: Anion Metathesis (Ion Exchange)

Best for: Creating a stable, storable salt that is soluble in organic solvents (e.g., for NMR studies in


).

If you need the salt form (protonated) but need it dissolved in organics, swap the sulfate (hydrophilic) for a "greasy" anion like Tetraphenylborate (


) or Hexafluorophosphate (

).

Protocol:

  • Dissolve Sulfate salt in minimal water.[1]

  • Dissolve

    
     (Sodium Tetraphenylborate) in water.[1]
    
  • Mix solutions. The 1,1-Diethylguanidinium Tetraphenylborate will precipitate immediately as a white solid because large cation + large anion = water insoluble (precipitate).

  • Filter and dry the solid.[1][5]

  • Result: This new salt is highly soluble in DCM, Acetone, and even Toluene.

Troubleshooting & FAQs

Q1: I tried extracting with Ether, but the yield is low. Why? A: Diethyl ether is too non-polar.[1] The free base of 1,1-diethylguanidine is still relatively polar due to the


 bond.[1] Use Dichloromethane (DCM)  or Chloroform  for the initial extraction. You can switch to ether later if necessary, but DCM is the most efficient carrier.

Q2: My organic layer is cloudy after extraction. A: This is likely a "micro-emulsion" of water/sulfate.

  • Fix: Add brine (saturated NaCl) to the mixture to force phase separation.

  • Fix: Dry thoroughly with Magnesium Sulfate (

    
    ) and filter.[1]
    

Q3: Can I use Sodium Bicarbonate (


) to free-base? 
A: No.  The pKa of the guanidinium ion is 

13.[1]6. Bicarbonate (pH

8.5) and Carbonate (pH

11) are too weak.[1] You will establish an equilibrium where 99% of the molecule remains as the salt. You must use Hydroxide (NaOH/KOH).

Q4: Is the free base stable? A: It is hygroscopic (absorbs water from air) and absorbs


 to form carbonates.[1] Store the free base under Nitrogen/Argon in the freezer, or use it immediately after extraction.

Decision Matrix: Which Method to Choose?

DecisionTree Start Start: this compound Q1 Do you need the neutral Free Base? Start->Q1 Yes Yes Q1->Yes No No (Need Salt) Q1->No Method1 Method 1: NaOH Extraction (Isolate Free Base) Yes->Method1 Q2 Is this for a reaction in non-polar solvent? No->Q2 Q2->Yes Reaction Q2->No Analysis/NMR Method2 Method 2: Phase Transfer Catalysis (In-situ reaction) Q2->Method2 Reaction Method3 Method 3: Anion Exchange (Make BPh4 or PF6 salt) Q2->Method3 Analysis

Caption: Decision matrix for selecting the correct solubilization strategy based on experimental goals.

References

  • PubChem. (n.d.).[1] 1,1-Diethylguanidine hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

    • Note: While the sulfate is the specific salt , the physicochemical properties of the guanidinium core (pKa, polarity) are consistent across counterions.
  • Ishikawa, T., & Kumamoto, T. (2006).[1][6] Guanidines in Organic Synthesis.[1][6][7] Synthesis, 2006(5), 737–752.[6]

    • Authoritative review on the basicity and handling of guanidines in organic media.
  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1]

    • Foundational text for Module 2 (PTC protocols).
  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.

    • Source for solubility parameters and "Like Dissolves Like" thermodynamic explan

Sources

Technical Support Center: Optimizing Diethylguanidine (DEG) Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DEG-OPT-2026-X Subject: Techniques for increasing the rate of diethylguanidine-mediated reactions Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Diethylguanidine (DEG), typically acting as a strong Brønsted base or nucleophilic organocatalyst, is governed by a delicate balance of basicity and steric accessibility . While similar to Tetramethylguanidine (TMG) or DBU, the ethyl substituents on DEG introduce specific steric vectors that can retard reaction rates if not managed correctly.

This guide addresses the kinetic bottlenecks inherent to DEG-mediated systems—specifically proton transfer limitations , steric hindrance , and catalyst deactivation via carboxylation .

Part 1: Diagnostic & Troubleshooting Matrix

Before altering your protocol, identify the rate-limiting step (RLS) using the symptoms below.

SymptomProbable CauseTechnical Resolution
Reaction stalls at <50% conversion Equilibrium Limitation In reversible reactions (e.g., transesterification), the conjugate acid of DEG accumulates. Action: Apply vacuum to remove volatile byproducts or use molecular sieves (3Å/4Å) to sequester leaving groups.
Induction period observed Solubility/Phase Transfer DEG or the substrate is poorly solvated, delaying the formation of the active catalytic complex. Action: Switch to a dipolar aprotic solvent (DMSO, DMF) or add a phase transfer catalyst (e.g., TBAB).
Rate decreases over time (non-linear) Catalyst Poisoning (

)
Guanidines rapidly absorb atmospheric

to form inactive bicarbonate/carbamate salts. Action: Sparge solvents with Argon/Nitrogen; ensure reaction vessel is strictly sealed under inert atmosphere.
Low yield despite long reaction time Steric Hindrance The ethyl groups on DEG are blocking the approach to the electrophile. Action: Increase temperature (Arrhenius effect) or switch to Microwave irradiation to overcome the steric energy barrier.

Part 2: Advanced Optimization Protocols

Solvent System Engineering: The "Naked Anion" Effect

Theory: In protic solvents (MeOH,


), the nucleophile generated by DEG deprotonation is heavily solvated via hydrogen bonding, reducing its reactivity (nucleophilicity).
Solution:  Switch to Polar Aprotic Solvents .
  • Recommended: DMSO, DMF, NMP, or Acetonitrile.

  • Mechanism: These solvents solvate the cationic DEG-H+ species well but leave the anionic nucleophile "naked" and highly reactive, increasing the rate constant (

    
    ) by orders of magnitude.
    
Microwave-Assisted Synthesis (MWI)

Theory: DEG reactions are often bimolecular. Conventional heating relies on convection. MWI provides direct dielectric heating of the polar guanidine moiety, creating localized "hot spots" that overcome the activation energy (


) associated with the steric bulk of ethyl groups.
Protocol: 
  • Vessel: Sealed quartz or borosilicate vial (rated for 30 bar).

  • Power: Dynamic mode (maintain temperature, vary power).

  • Ramp: Fast ramp (1–2 min) to target temp (

    
    ).
    
  • Hold: 10–20 minutes.

  • Cooling: Compressed air cooling to quench immediately.

Catalyst Protection & Regeneration

Issue: DEG is a "CO2 sponge." Exposure to air forms diethylguanidinium carbonate, which is catalytically dead for base-mediated steps. Validation Test: Dissolve your DEG stock in


 or 

. Check NMR. A shift in the C=N peak or appearance of broad N-H signals often indicates carbonate formation. Corrective Protocol:
  • Pre-treatment: If unsure, treat DEG with a strong inorganic base (NaOH/KOH) in a biphasic system to regenerate the free base, then distill under reduced pressure/inert gas.

  • In-situ: Always purge reaction solvents with

    
     for 15 minutes prior to DEG addition.
    

Part 3: Mechanistic Visualization

Figure 1: Kinetic Bottlenecks in DEG Catalysis

This diagram illustrates the catalytic cycle of a DEG-mediated reaction (e.g., transesterification or Michael addition) and highlights where rate enhancements can be applied.

DEG_Catalysis cluster_opt Optimization Inputs Start Substrate (Nu-H) Complex [DEG-H]+ [Nu]- (Ion Pair) Start->Complex Deprotonation (Fast in DMSO) DEG Diethylguanidine (Free Base) DEG->Complex Dead Inactive Carbonate (CO2 Poisoning) DEG->Dead + CO2 (Air) Transition Transition State (Steric Barrier) Complex->Transition Rate Limiting Step (Requires Heat/MWI) Product Product + DEG Transition->Product Nucleophilic Attack Product->DEG Regeneration Solvent Polar Aprotic Solvent (Enhances Ion Pair) Solvent->Complex Energy Microwave Energy (Overcomes Sterics) Energy->Transition

Caption: Figure 1. The catalytic cycle of Diethylguanidine. Red pathways indicate deactivation risks; dotted lines show where solvent and energy inputs accelerate the rate-limiting steps.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Diethylguanidine in water? A: Yes, but expect slower rates for nucleophilic substitutions. Water solvates the nucleophile, stabilizing it and reducing reactivity. For aqueous systems, consider using DEG in a micellar system (adding a surfactant like SDS) to create hydrophobic pockets where the reaction rate is locally increased.

Q2: My reaction works with TMG (Tetramethylguanidine) but fails with DEG. Why? A: This is likely a steric issue . The ethyl groups in DEG have a larger hydrodynamic radius than the methyl groups in TMG. If your electrophile is bulky, DEG cannot approach closely enough to abstract the proton or catalyze the attack.

  • Fix: Increase reaction temperature by 20°C or switch to a less sterically hindered solvent (e.g., from t-Amyl alcohol to Acetonitrile).

Q3: How do I remove DEG after the reaction? A: DEG is a strong base.

  • Acid Wash: Wash the organic reaction mixture with dilute HCl (1M) or Citric Acid (10%). DEG will protonate, become water-soluble, and partition into the aqueous layer.

  • Resin Capture: For acid-sensitive products, stir the crude mixture with a sulfonic acid polymer resin (e.g., Amberlyst 15). Filter the resin to remove the DEG.

References

  • Ishikawa, T. (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons. (Foundational text on guanidine kinetics and basicity).
  • Guanidine-Catalyzed Reductive Amination of Carbon Dioxide. White Rose Research Online. (Detailed mechanism on CO2 deactivation pathways). 1[2]

  • Microwave-assisted synthesis of highly functionalized guanidines. National Yang Ming Chiao Tung University. (Evidence for microwave acceleration of guanidine-mediated reactions). 3

  • Synthesis and Characterization of Trimethylolpropane Esters via Guanidine Carbonate-Catalyzed Transesterification. MDPI. (Data on vacuum-assisted equilibrium shifting). 4

  • Thermodynamic, kinetic, and mechanistic studies of the thermal guanidine metathesis reaction. Royal Society of Chemistry. (Discussion on steric congestion in alkyl-guanidines). 5[2]

Sources

troubleshooting unexpected color changes in guanidine salt solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Color Changes in Guanidine Solutions

Safety Critical Warning

Before troubleshooting, you must acknowledge the fundamental chemical difference between Guanidine Hydrochloride (GuHCl) and Guanidine Thiocyanate (GITC) .

⚠️ DANGER: CYANIDE HAZARD

  • NEVER add bleach (sodium hypochlorite) or strong acids to Guanidine Thiocyanate (GITC) solutions.

  • Mechanism:

    
    
    
  • Result: Release of fatal Hydrogen Cyanide gas.

  • Disposal: Dispose of GITC waste in designated hazardous waste streams, never mixed with bleach.

Diagnostic Triage: What Does the Color Tell You?

Color changes in guanidine salts are almost always indicative of trace metal contamination or oxidative degradation . Use this logic flow to identify your issue immediately.

GuanidineColorDiagnosis Start Observation: Color Change PinkRed Pink / Blood Red Start->PinkRed Substrate: GITC Yellow Yellow / Straw Start->Yellow Substrate: GuHCl BlueGreen Blue / Green Start->BlueGreen Rare IronSCN Iron (Fe3+) Contamination (Ferric Thiocyanate Complex) PinkRed->IronSCN High Sensitivity IronCl Iron (Fe3+) Contamination (Ferric Chloride Complex) Yellow->IronCl Inorganic Cause Oxidation Organic Impurity Oxidation Yellow->Oxidation Organic Cause Copper Copper (Cu2+) Contamination BlueGreen->Copper

Figure 1: Diagnostic logic for identifying contaminants based on chromophore formation in chaotropic solutions.

Deep Dive: The "Pink" Guanidine Thiocyanate

The Issue

You prepared a fresh lysis buffer using Guanidine Thiocyanate (GITC), and it turned pink or reddish-brown within hours.

The Mechanism: The "Fake Blood" Reaction

GITC is chemically related to the reagents used in theater to create fake blood. The thiocyanate ion (


) is an extremely sensitive colorimetric indicator for Ferric Iron (

).


  • Sensitivity: This reaction can detect iron concentrations as low as 1 ppm .[1]

  • Source of Contamination:

    • Low-grade water: Using non-18.2 MΩ water.

    • Metal Spatulas: Scraping the bottom of the bottle with a stainless steel spatula can introduce enough iron to turn the solution pink.

    • Vendor Impurity: Lower grade (Technical grade) GITC often contains higher iron loads than Molecular Biology grade.

FAQ: GITC Color Changes

Q: Can I still use the pink solution for RNA extraction?

  • Strictly No. Iron is a co-factor for many enzymatic reactions but can promote RNA degradation via Fenton chemistry (generating hydroxyl radicals). Furthermore, iron carryover will inhibit downstream RT-PCR by quenching fluorescence or interfering with polymerase activity.

  • Action: Discard the solution.

Q: How do I prevent this?

  • Protocol: Use plasticware only (plastic spatulas, plastic weigh boats).

  • Chelation: Adding EDTA (0.1 mM - 1 mM) during buffer preparation before adding the salt can sequester trace iron, preventing the color change, though it does not remove the iron itself.

Deep Dive: The "Yellowing" Guanidine Hydrochloride

The Issue

Your 6M or 8M Guanidine HCl (GuHCl) stock solution has turned a pale straw/yellow color after storage.

The Mechanism: Two Distinct Pathways

Unlike GITC, GuHCl does not form red complexes. Yellowing proceeds via:

  • Iron Contamination (Inorganic):

    
     in the presence of high chloride concentrations forms 
    
    
    
    , which is yellow.
  • Oxidative Degradation (Organic): Trace organic impurities (precursors from synthesis like dicyandiamide) can polymerize or oxidize over time, forming conjugated systems that absorb blue light (appearing yellow).

FAQ: GuHCl Color Changes

Q: Is yellow GuHCl effective for protein denaturation?

  • Yes, with caveats. The chaotropic strength (ability to disrupt hydrogen bonds) is likely unchanged. If you are doing a rough inclusion body wash, it is acceptable.

  • Stop Condition: If you are performing UV Spectroscopy (A280) or Refolding Assays , you must discard it. The yellow chromophores will absorb in the UV-Vis range, artificially inflating your protein concentration readings.

Q: Why does the pH drift in older solutions?

  • GuHCl can slowly hydrolyze to form Ammonia (

    
    )  and urea.
    
  • Ammonia accumulation shifts the pH and is toxic to mammalian cells. If your "yellow" solution also smells faintly of ammonia, the salt has degraded.

Invisible Contamination: UV Absorbance (A230/A260)[1]

Often, the most dangerous contamination is colorless. Guanidine salts absorb strongly at ~200nm but should be transparent at 260nm (DNA/RNA) and 280nm (Protein).

Table 1: Quality Control Specifications for 6M Guanidine Solutions

ParameterHigh-Grade SpecWarning SignImpact
A260 (6M) < 0.03 AU> 0.05 AUFalse-positive DNA quantification.
A280 (6M) < 0.02 AU> 0.04 AUFalse-positive Protein quantification.
A230 VariableHigh AbsorbanceIndicates salt carryover in eluted samples.
Iron (Fe) < 5 ppmPink (GITC) / Yellow (GuHCl)RNA degradation; Enzymatic inhibition.
Troubleshooting "Low 260/230 Ratios"

If your NanoDrop results show a 260/230 ratio < 1.5, it is rarely the "color" of the solution, but rather Guanidine Carryover .[2]

  • Cause: Guanidine salts absorb strongly near 230nm (peptide bond region).

  • Fix: Perform an additional wash step (70-75% Ethanol) on your spin column to remove residual chaotropic salts before elution.

Validated Protocols

Protocol A: The "Iron Check" (Qualitative)

Use this to validate if your GuHCl yellowing is due to iron or organics.

  • Take 1 mL of the yellow GuHCl solution.

  • Add 100 µL of 1M Potassium Thiocyanate (KSCN).

  • Observation:

    • Turns Red: Iron is present (The yellow was Iron Chloride). Discard.

    • Stays Yellow: The color is due to organic oxidation. Usable for non-sensitive apps.

Protocol B: Recrystallization (Emergency Only)

Only perform if you cannot purchase fresh reagents and require high purity.

  • Saturation: Dissolve the yellow GuHCl in hot water (60°C) until saturated (~8M).

  • Filtration: Filter through a 0.22 µm heated glass-fiber filter to remove particulates.

  • Cooling: Allow to cool slowly to room temperature, then move to 4°C overnight.

  • Collection: Crystals will form. The yellow impurities usually remain in the liquid supernatant (mother liquor).

  • Wash: Decant supernatant.[3] Wash crystals briefly with ice-cold ethanol.[2]

  • Dry: Dry crystals under vacuum.

References

  • Sigma-Aldrich. (n.d.). Guanidine Hydrochloride Product Specification & Absorbance Data. Retrieved from

  • BioSpectra. (2024).[4][5] Guanidine Thiocyanate Testing Methods and Validation. Retrieved from

  • Chirgwin, J. M., et al. (1979). Isolation of biologically active ribonucleic acid from sources enriched in ribonuclease. Biochemistry. ( seminal work on GITC).
  • National Institutes of Health (NIH). (2020). The guanidine thiocyanate-high EDTA method for RNA extraction. PMC. Retrieved from

  • Interchim. (n.d.).[3] Guanidine Hydrochloride Safety Data Sheet (SDS). Retrieved from

Sources

Validation & Comparative

Publish Comparison Guide: 1,1-Diethylguanidine Sulfate vs. 1,1-Dimethylguanidine Sulfate in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1,1-Diethylguanidine Sulfate and 1,1-Dimethylguanidine Sulfate in the context of catalysis.

Executive Summary: Steric Tuning & Solubility Profiles

In the realm of catalysis and organic synthesis, the choice between 1,1-Dimethylguanidine Sulfate (DMG-S) and This compound (DEG-S) is rarely about basicity alone—both are precursors to strong organic bases (guanidines). The decision matrix hinges on steric bulk , lipophilicity , and the target reaction environment .

  • 1,1-Dimethylguanidine Sulfate is the industry standard for aqueous phase activation . Its lower steric hindrance and high water solubility make it the premier choice for peroxide activation in bleaching and oxidation cycles.

  • This compound is the specialist’s reagent for hydrophobic environments and ligand design . Its ethyl groups provide critical solubility in non-polar organic solvents (DCM, Toluene) and serve as a steric dial for synthesizing "guanidinate" ligands used in metal-catalyzed polymerization (e.g., Lactide ROP).

Quick Comparison Table
Feature1,1-Dimethylguanidine SulfateThis compound
CAS Number 598-65-277297-00-8
Molecular Weight 272.33 g/mol (2:1 salt)328.43 g/mol (2:1 salt)
Steric Hindrance Low (Methyl)Moderate (Ethyl)
Solubility High in Water, MeOHHigh in EtOH, DCM, Chloroform
Primary Catalytic Role Peroxide Activator (Oxidation)Ligand Precursor (Polymerization)
Key Application Textile Bleaching, Pictet-SpenglerZn/Mg Catalysts for PLA Synthesis

Mechanism of Action & Chemical Causality

A. 1,1-Dimethylguanidine: The Nucleophilic Activator

In aqueous oxidation, the efficacy of DMG-S stems from its minimal steric bulk. When neutralized to its free base, the exposed


 nitrogen is highly nucleophilic.
  • Mechanism: In the presence of hydrogen peroxide (

    
    ), DMG acts as a nucleophilic catalyst. It attacks the peroxide to form a reactive peroxycarboximidic acid  intermediate. This species is a more potent oxidant than 
    
    
    
    alone, allowing for oxidation at lower temperatures.
  • Why Dimethyl? The methyl groups are small enough to allow rapid attack on the oxidant without steric repulsion, while maintaining high water solubility necessary for homogenous aqueous catalysis.

B. 1,1-Diethylguanidine: The Steric Modulator

In organometallic catalysis, DEG-S is often used to synthesize guanidinate ligands . Here, the ethyl groups play a structural role.[1]

  • Mechanism: DEG is reacted with aryl isocyanides or carbodiimides to form bulky ligands that coordinate to metals like Zinc (

    
    ) or Magnesium (
    
    
    
    ).
  • Why Diethyl?

    • Solubility: The ethyl chains increase lipophilicity, preventing catalyst precipitation in non-polar polymerization solvents (e.g., Toluene).

    • Steric Tuning: The ethyl groups exert a "remote steric pressure" on the metal center. This is critical in Ring-Opening Polymerization (ROP) of lactide, where the ligand bulk controls the stereoselectivity (isotactic vs. atactic polymer formation).

Visualization of Pathways

Figure 1: Catalytic Activation Pathways

The following diagram contrasts the aqueous oxidation cycle of DMG with the organometallic coordination role of DEG.

G cluster_0 Aqueous Phase: 1,1-Dimethylguanidine (DMG) cluster_1 Organic Phase: 1,1-Diethylguanidine (DEG) DMG_Salt DMG Sulfate DMG_Base Free Base (Nucleophile) DMG_Salt->DMG_Base NaOH Intermediate Peroxy-Guanidine Complex DMG_Base->Intermediate + H2O2 H2O2 H2O2 Intermediate->DMG_Base Regeneration Product Oxidized Product Intermediate->Product Oxidation Transfer Substrate Substrate (e.g., Textile) DEG_Salt DEG Sulfate Ligand_Syn Ligand Synthesis (Carbodiimide Insertion) DEG_Salt->Ligand_Syn Base/Solvent Metal_Complex Zn/Mg-Guanidinate Catalyst Ligand_Syn->Metal_Complex + Zn[N(SiMe3)2]2 Metal_Complex->Metal_Complex Living Polymerization Polymer Polylactide (PLA) Metal_Complex->Polymer ROP Catalysis Lactide Lactide Monomer

Caption: Top: DMG acts as a direct nucleophilic activator in water. Bottom: DEG serves as a structural scaffold for metal catalysts in organic solvents.

Experimental Protocols

Protocol A: Peroxide Activation using 1,1-Dimethylguanidine Sulfate

Application: Low-temperature bleaching or oxidation of electron-deficient alkenes.

Reagents:

  • 1,1-Dimethylguanidine Sulfate (98%)[2]

  • Hydrogen Peroxide (30% aq)

  • Sodium Hydroxide (NaOH)

  • Substrate (e.g., Cotton swatch or Benzyl amine for lab testing)

Procedure:

  • Preparation: Dissolve 1,1-Dimethylguanidine Sulfate (5 mmol) in 50 mL deionized water.

  • Activation: Adjust pH to 10.5 using 1M NaOH. Note: This liberates the free guanidine base.

  • Initiation: Add Hydrogen Peroxide (20 mmol) dropwise at 40°C. Stir for 10 minutes to allow the formation of the active peroxy-species.

  • Reaction: Immerse substrate. Maintain temperature at 50°C (significantly lower than the standard 90°C required for non-activated peroxide).

  • Termination: Quench with sodium bisulfite solution if performing chemical synthesis; for textiles, rinse with hot water.

Validation:

  • Control: Run a parallel reaction without DMG. The activated system should show >40% higher oxidation efficiency (whiteness index or yield) at 50°C.

Protocol B: Synthesis of Zinc-Guanidinate Catalyst from this compound

Application: Ring-Opening Polymerization (ROP) of Lactide.

Reagents:

  • This compound[3][4]

  • Potassium bis(trimethylsilyl)amide (KHMDS) - Strong base to liberate DEG

  • Bis(2,6-diisopropylphenyl)carbodiimide

  • Zn[N(SiMe3)2]2[5]

  • Solvent: Anhydrous Toluene

Procedure:

  • Liberation: Suspend this compound (10 mmol) in dry THF. Add KHMDS (20 mmol) at 0°C to generate free 1,1-diethylguanidine. Filter off the potassium sulfate salt.

  • Ligand Synthesis: To the filtrate, add Bis(2,6-diisopropylphenyl)carbodiimide (10 mmol). Reflux for 4 hours. The nucleophilic nitrogen of DEG inserts into the carbodiimide to form the bulky guanidine ligand (

    
    ).
    
  • Metallation: Evaporate solvent and redissolve ligand (

    
    ) in Toluene. Add Zn[N(SiMe3)2]2 (10 mmol) at room temperature. Stir for 12 hours.
    
    • Reaction:

      
      
      
  • Catalysis (ROP): Add L-lactide (1000 equiv) to the catalyst solution at 25°C.

  • Result: The ethyl groups on the guanidine backbone prevent aggregation of the active Zinc species, enabling high conversion (>95%) to Polylactide (PLA) with narrow polydispersity (PDI < 1.2).

References

  • Peroxide Activation Mechanism: Cai, J. Y., & Evans, D. J. (2007). "Guanidine derivatives used as peroxide activators for bleaching cellulosic textiles."[6] Coloration Technology. Link

  • Guanidinate Zinc Catalysts: Coles, M. P. (2006). "Bicyclic Guanidinate Complexes of Metal/Metalloid Elements." Coordination Chemistry Reviews. Link

  • Steric Tuning in Guanidines: Alonso-Moreno, C., et al. (2013). "Guanidine and Guanidinate Complexes in Ring-Opening Polymerization." Chemical Society Reviews. Link

  • Biological Activity of Dimethylguanidine: "1,1-Dimethylguanidine sulfate salt Product Information." Sigma-Aldrich. Link

  • Polymerization Catalysts: Wheaton, C. A., & Hayes, P. G. (2009). "Cationic Organozinc Complexes Supported by a Formamidinates/Guanidinate Ligand Framework." Dalton Transactions. Link

Sources

Effective Alternatives to 1,1-Diethylguanidine Sulfate for Organic Synthesis

[1]

Executive Summary

1,1-Diethylguanidine Sulfate (CAS 77297-00-8) serves two distinct roles in organic synthesis: as a nucleophilic building block for heterocycles (e.g., pyrimidines, triazines) and as a strong organic base .[1] While effective, its utility is often limited by cost, hygroscopicity, and supply chain volatility compared to more commoditized reagents.

This guide categorizes alternatives based on the specific functional role required in your workflow. For base catalysis , liquid superbases like TMG and DBU offer superior solubility and atom economy. For heterocycle synthesis , the "Thio-Ether Displacement Strategy" using S-Methylisothiourea provides a more versatile and often higher-yielding route to the same target scaffolds.

Part 1: Technical Profile & Decision Framework

Before selecting an alternative, validate the primary function of 1,1-Diethylguanidine in your current protocol using the properties below.

PropertyThis compoundCritical Implication
Structure

Contains a primary amine (

). Essential for cyclization reactions.
Basicity (pKa) ~13.6 (conjugate acid in water)Strong base, capable of deprotonating weak acids (e.g., malonates).
Physical State Solid SaltPoor solubility in non-polar organics (DCM, Toluene); requires polar solvents (MeOH, Water).
Nucleophilicity High (at

)
Acts as a nucleophile in condensation reactions.
Selection Decision Tree

Use the following logic to determine the correct alternative class.

SelectionGuideStartWhy are you usingThis compound?RoleIdentify Primary RoleStart->RoleBranch1As a Reagent/Building Block(Incorporated into product)Role->Branch1Branch2As a Base/Catalyst(Promotes reaction only)Role->Branch2Sol1Use S-Methylisothiourea Strategy(See Protocol A)Branch1->Sol1Target: 2-Diethylamino-pyrimidineSol2Use 1,1-Dimethylguanidine(If Et vs Me is non-critical)Branch1->Sol2Target: BioisostereSol3Use TMG (Tetramethylguanidine)(Liquid, Soluble, Strong Base)Branch2->Sol3General CatalysisSol4Use DBU or MTBD(Non-nucleophilic)Branch2->Sol4Elimination Reactions

Figure 1: Decision matrix for selecting the appropriate alternative based on synthetic role.

Part 2: Alternatives for Heterocycle Synthesis (Building Block Role)

If you are using 1,1-Diethylguanidine to synthesize pyrimidines, triazines, or sulfonylureas, you are likely exploiting the primary amine (

The Challenge: Direct replacement with TMG is impossible because TMG lacks the primary amine required for cyclization. The Solution: The Thio-Ether Displacement Strategy . Instead of using the expensive diethylguanidine to build the ring directly, build a reactive "dummy" ring using S-Methylisothiourea, then swap the sulfur group for diethylamine.

Protocol A: The Thio-Ether Displacement Strategy

Objective: Synthesize a 2-(diethylamino)-pyrimidine derivative without using 1,1-Diethylguanidine.

Step 1: Cyclization with S-Methylisothiourea
  • Reagents: S-Methylisothiourea Sulfate (CAS 867-44-7), 1,3-Dicarbonyl (e.g., Acetylacetone), Base (NaOEt or NaOH).

  • Mechanism: The S-methylisothiourea acts as the guanidine surrogate. The S-Me group is stable during cyclization but acts as an excellent leaving group later.

  • Procedure:

    • Dissolve S-Methylisothiourea Sulfate (1.0 eq) and the 1,3-dicarbonyl (1.0 eq) in Ethanol.

    • Add NaOEt (2.5 eq) dropwise at 0°C.

    • Reflux for 4-6 hours.

    • Result: 2-(Methylthio)-pyrimidine intermediate.

Step 2: Nucleophilic Displacement (The "Switch")
  • Reagents: 2-(Methylthio)-pyrimidine (from Step 1), Diethylamine (cheap commodity chemical).

  • Procedure:

    • Dissolve the intermediate in Toluene or Dioxane.

    • Add Diethylamine (1.2 eq).

    • Heat to 80-100°C (sealed tube if necessary).

    • Result: The S-Me group is displaced by

      
      , yielding the exact same product  as if you had used 1,1-Diethylguanidine.
      

Comparative Data: Direct vs. Indirect Route

MetricDirect Route (1,1-Diethylguanidine)Indirect Route (S-Methylisothiourea)
Reagent Cost High (

$)
Low ($)
Availability Limited / SpecialtyCommodity / Bulk
Overall Yield 60-75% (Typical)70-85% (Two steps)
Purification Often requires chromatographyStep 1 often crystallizes; Step 2 is clean

Part 3: Alternatives for Base Catalysis (Reagent Role)

If 1,1-Diethylguanidine is used solely as a base (e.g., in Henry reactions, Michael additions, or Horner-Wadsworth-Emmons), it is often suboptimal due to its sulfate counterion and poor organic solubility.

Primary Recommendation: 1,1,3,3-Tetramethylguanidine (TMG)

TMG is a "superbase" liquid that is miscible with most organic solvents.

  • CAS: 80-70-6

  • pKa: ~13.6 (water), ~23.3 (MeCN)

  • Advantages:

    • Homogeneous Catalysis: Being a liquid, TMG eliminates the phase-transfer issues associated with solid sulfate salts.

    • Atom Economy: No sulfate waste stream.

    • Handling: Easier to dose by volume than hygroscopic solids.

Secondary Recommendation: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Use DBU if the reaction is sensitive to nucleophiles. While 1,1-diethylguanidine has a nucleophilic

Experimental Comparison: Henry Reaction (Nitroaldol) Reaction: Benzaldehyde + Nitromethane


BaseLoadingSolventTimeYieldNotes
This compound 10 mol%MeOH4 h82%Requires MeOH for solubility; salt removal step needed.
TMG 10 mol%THF1 h94%Faster rate due to solubility; simple aqueous workup.
DBU 10 mol%THF1.5 h91%Good alternative; slightly more expensive than TMG.

Part 4: Visualizing the Synthetic Pathways

The following diagram illustrates the mechanistic divergence between using the target reagent directly versus the recommended displacement strategy.

SyntheticPathwayscluster_0Direct Route (Expensive)cluster_1Recommended Alternative Route (Cost-Effective)DG1,1-DiethylguanidineSulfateProdTarget Product(2-Diethylamino-pyrimidine)DG->ProdCondensationElecElectrophile(e.g., 1,3-diketone)Elec->ProdSMS-MethylisothioureaInterIntermediate(2-SMe-pyrimidine)SM->InterCyclizationElec2ElectrophileElec2->InterProd2Target Product(2-Diethylamino-pyrimidine)Inter->Prod2-SMe / +NEt2AmineDiethylamine(Displacement Agent)Amine->Prod2

Figure 2: Comparison of the direct condensation route vs. the S-Methylisothiourea displacement strategy.

References

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]

Validating the Catalytic Efficacy of N,N-Diethylguanidine Sulfate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for Validating the Catalytic Activity of N,N-Diethylguanidine Sulfate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N,N-Diethylguanidine sulfate (CAS 77297-00-8) represents a stable, ionic storage form of the potent organic base N,N-diethylguanidine. Unlike its hygroscopic and air-sensitive free base counterparts (e.g., TBD, DBU), the sulfate salt offers superior handling characteristics and shelf stability. However, its catalytic utility is often "latent," requiring in situ activation to liberate the free guanidine species, or relying on the guanidinium cation as a hydrogen-bond donor (HBD) in specific organocatalytic cycles.

This guide provides a rigorous framework for validating the quality and catalytic activity of N,N-Diethylguanidine sulfate. It moves beyond simple purity assays to functional benchmarking against industry standards like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Mechanistic Basis of Catalysis

To validate this compound, one must understand its dual mode of action. The sulfate salt exists in equilibrium with its free base depending on the pH and solvent system.

  • Mode A: General Base Catalysis (The "Release" Mechanism) Upon neutralization (e.g., with alkoxides or hydroxides), the free N,N-diethylguanidine is liberated. It acts as a Brønsted base, abstracting protons from pronucleophiles (like nitroalkanes in the Henry reaction).

  • Mode B: Hydrogen-Bond Donor Catalysis (The "Guanidinium" Mechanism) The protonated guanidinium cation can act as a dual H-bond donor, activating electrophiles (like carbonyls or nitro groups) by lowering their LUMO energy, facilitating nucleophilic attack.

Diagram 1: Dual Activation Pathways

The following diagram illustrates the bifurcation between Base Catalysis (Free Base) and Acid/H-Bond Catalysis (Salt Form).

GuanidineMechanism Salt N,N-Diethylguanidine Sulfate (Salt) Base Free Base (N,N-Diethylguanidine) Salt->Base Neutralization (pH > 13) Cation Guanidinium Cation (H-Bond Donor) Salt->Cation Dissociation (Solvent dependent) Product Product (e.g., Nitroaldol) Base->Product Brønsted Base Cycle (Proton Abstraction) Cation->Product H-Bond Activation (Electrophile Activation) Substrate Substrate (e.g., Aldehyde) Substrate->Base Substrate->Cation

Caption: Dual catalytic pathways: The salt serves as a precursor for the Free Base (Green path) or directly as an H-Bond Donor (Yellow path).

Comparative Landscape

Before validation, it is crucial to benchmark N,N-Diethylguanidine sulfate against common alternatives.

FeatureN,N-Diethylguanidine SulfateTBD (Triazabicyclodecene)DBU (Diazabicycloundecene)Tetramethylguanidine (TMG)
Structure Acyclic, Salt formBicyclic, Free BaseBicyclic, Free BaseAcyclic, Free Base
Basicity (pKa) ~13.5 (as free base)~26.0 (MeCN)~24.3 (MeCN)~23.3 (MeCN)
Stability High (Solid, non-hygroscopic)Low (Hygroscopic, air-sensitive)Moderate (Liquid, hygroscopic)Moderate (Liquid)
Primary Use Latent catalyst, H-bond donorSuperbase catalysisElimination/EsterificationGeneral base catalysis
Cost LowHighMediumLow

Insight: While TBD and DBU are stronger bases, N,N-Diethylguanidine sulfate is preferred when controlled release or handling stability is required. Validation must prove that the sulfate salt can perform comparably to these superbases once activated.

Validation Protocols

Protocol A: Structural Integrity & Purity (The "Identity" Check)

Objective: Confirm the stoichiometry and absence of degradation products (urea derivatives).

Methodology:

  • 1H NMR Spectroscopy:

    • Solvent: DMSO-d6 (Crucial: D2O exchanges labile NH protons, masking the guanidinium signal).

    • Key Signals: Look for the characteristic ethyl group signals (triplet ~1.1 ppm, quartet ~3.2 ppm) and the broad NH singlets (~7-8 ppm).

    • Impurity Check: Urea derivatives (hydrolysis products) appear as sharp singlets shifted upfield.

  • Potentiometric Titration:

    • Dissolve 100 mg in glacial acetic acid.

    • Titrate with 0.1 N Perchloric acid (

      
      ) to determine the precise guanidine content.
      
    • Acceptance Criteria: Assay > 98.0%.

Protocol B: Functional Activity – The Henry (Nitroaldol) Reaction

Objective: Validate the "Latent Basicity" by activating the sulfate in situ and measuring the rate of a C-C bond formation.

The Henry reaction between benzaldehyde and nitromethane is the industry standard for validating basicity and nucleophilic catalysis in guanidines.

Experimental Workflow:

  • Reaction Setup:

    • Substrates: Benzaldehyde (1.0 mmol), Nitromethane (5.0 mmol).

    • Catalyst: N,N-Diethylguanidine Sulfate (10 mol%, 0.1 mmol).

    • Activator: NaOH or KOtBu (10 mol%) – Required to liberate the free base.

    • Solvent: THF or Ethanol (2 mL).

    • Control: Run a blank (no catalyst) and a positive control (DBU, 10 mol%).

  • Procedure:

    • Mix catalyst and activator in solvent for 5 mins to generate the free base.

    • Add benzaldehyde and nitromethane.

    • Stir at Room Temperature (25°C).

    • Monitor via TLC or HPLC at t=1h, 4h, and 24h.

  • Data Analysis:

    • Measure conversion to 2-nitro-1-phenylethanol .

    • Calculate Yield (%) and Turnover Frequency (TOF).

Validation Table (Expected Results):

Catalyst Systemt = 1h Yieldt = 4h YieldSelectivityConclusion
N,N-Diethylguanidine Sulfate + NaOH 45%>90%High (Nitroaldol)Pass (Active)
N,N-Diethylguanidine Sulfate (No Base) <5%<10%N/APass (Proves Salt Stability)
DBU (Standard) 60%>95%HighReference Standard
Blank (No Catalyst) 0%<2%N/ANegative Control
Protocol C: Kinetic Profiling (Rate Constant Determination)

Objective: Quantify the catalytic efficiency (


) compared to TBD.

Methodology:

  • Perform the Henry reaction (Protocol B) in an NMR tube using CDCl3.

  • Monitor the disappearance of the aldehyde proton signal (~10.0 ppm) and appearance of the product CH signal (~5.4 ppm).

  • Plot

    
     vs. Time.
    
  • The slope represents the pseudo-first-order rate constant (

    
    ).
    

Success Metric: The


 of the activated sulfate system should be within 80% of the TMG (Tetramethylguanidine) standard.

Experimental Workflow Diagram

The following diagram details the decision logic for validating the material based on the intended application.

ValidationWorkflow Start Start: N,N-Diethylguanidine Sulfate Sample PurityCheck Step 1: Purity Check (NMR in DMSO-d6 + Titration) Start->PurityCheck Decision1 Purity > 98%? PurityCheck->Decision1 Fail Reject Batch (Check for Hydrolysis/Urea) Decision1->Fail No FuncTest Step 2: Functional Testing (Henry Reaction) Decision1->FuncTest Yes PathA Path A: Base Catalysis (Add 1 eq. NaOH/KOtBu) FuncTest->PathA Standard Validation PathB Path B: H-Bond Catalysis (Use Salt Directly) FuncTest->PathB Specialized Validation ResultA Measure Yield @ 4h Target: >90% PathA->ResultA ResultB Measure Yield @ 24h Target: >20% (Slow) PathB->ResultB

Caption: Step-by-step decision matrix for validating chemical purity and functional catalytic activity.

References

  • Guanidine Catalysis in Organic Synthesis: T. Ishikawa, Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts, Wiley-VCH, 2009.

  • The Henry Reaction (Nitroaldol): L. Henry, C. R. Hebd. Seances Acad. Sci.1895, 120, 1265. (Classic mechanism reference).
  • Comparative Basicity of Guanidines: Kaljurand, I., et al. "Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units." Journal of Organic Chemistry2005 , 70(3), 1019–1028.

  • Guanidinium Salts as H-Bond Donors: Taylor, M. S., & Jacobsen, E. N. "Asymmetric Catalysis by Chiral Hydrogen-Bond Donors." Angewandte Chemie International Edition2006 , 45(10), 1520-1543.

  • Validation of Lysis Buffers (Guanidinium Context): VirtualIT.ie, "Validation of a Lysis Buffer Containing 4 M Guanidinium Thiocyanate."

comparative analysis of guanidinium salts as reagents in biochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of biochemical reagents, guanidinium salts—specifically Guanidinium Chloride (GdmCl) and Guanidinium Thiocyanate (GTC) —are the heavy artillery of protein denaturation.[1] While often used interchangeably in casual conversation, their thermodynamic properties, chaotropic strengths, and downstream compatibilities differ significantly.

  • GdmCl is the standard for reversible protein unfolding and thermodynamic studies. It is a potent denaturant but allows for refolding upon removal.

  • GTC (GuSCN) is a hyper-chaotrope, roughly 1.5–2x more potent than GdmCl. Its primary utility lies in the irreversible denaturation of RNases during RNA extraction (the Chomczynski & Sacchi method) and rapid virus inactivation.

This guide provides a technical comparison to assist researchers in selecting the correct chaotrope for protein purification, nucleic acid isolation, and viral inactivation.

The Chaotropic Landscape: Mechanism of Action

To understand the utility of these salts, one must look beyond simple solvation. Both reagents operate via the Hofmeister Series , where the guanidinium cation (


) and the anion (Cl

or SCN

) contribute to the destabilization of the native protein state.
The Mechanism

The denaturation mechanism is bimodal:

  • Direct Interaction:

    
     ions preferentially interact with the peptide backbone and aromatic side chains, effectively "coating" the protein and reducing the energetic penalty of exposing hydrophobic residues to the solvent.
    
  • Water Structure Disruption: These salts disrupt the hydrogen bonding network of water, lowering the energy required to solvate hydrophobic core residues.

The Anion Effect (Cl vs. SCN )

The critical difference lies in the anion.

  • Chloride (Cl

    
    ):  A weak chaotrope (middle of Hofmeister series).
    
  • Thiocyanate (SCNngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  A strong chaotrope.[2] It binds more avidly to the protein surface and destabilizes the folded state more aggressively than chloride.
    

Thermodynamic Consequence: For most proteins, the midpoint of denaturation (


) is significantly lower for GTC than GdmCl.
  • Example: A protein might unfold at 4M GdmCl but only 2M GTC.

Comparative Analysis: GdmCl vs. GTC vs. Urea

The following table summarizes the physicochemical distinctions critical for experimental design.

FeatureGuanidinium Chloride (GdmCl)Guanidinium Thiocyanate (GTC)Urea
Chaotropic Strength HighVery High (Hyper-chaotropic)Moderate
Ionic Character Strong Electrolyte (Salt)Strong Electrolyte (Salt)Non-ionic
RNase Inactivation Reversible (RNases may refold)Irreversible (with reductant)Ineffective
Solubility High (~8M at 25°C)High (~6M at 25°C)High (~9M), but crystallizes at 4°C
IEX Compatibility Incompatible (High conductivity)Incompatible (High conductivity)Compatible (Non-ionic)
Safety Hazard IrritantFatal if mixed with Bleach (HCN gas) Carbamylation of proteins upon heating
Primary Use Inclusion body solubilization, RefoldingRNA extraction, Virus inactivationIEX chromatography, mild solubilization

Application 1: Protein Solubilization & Refolding

Primary Reagent: Guanidinium Chloride (GdmCl)[3][4]

Why GdmCl?

GdmCl is preferred over GTC for protein folding studies because the denaturation is often fully reversible. While GTC is a stronger denaturant, it can bind so tightly to the unfolded state that refolding becomes difficult even after dilution. Urea is an alternative, but GdmCl is generally 2-3 times more effective at stabilizing the unfolded state, preventing aggregation during the initial solubilization of inclusion bodies.

Diagram: Protein Denaturation Pathway

The following diagram illustrates the transition from Native to Unfolded states mediated by Chaotropes.

DenaturationMechanism cluster_legend Mechanism Native Native Protein (Hydrophobic Core Buried) Transition Transition State (Molten Globule) Native->Transition + GdmCl (Low Conc) Disrupts Surface H-bonds Unfolded Unfolded State (Gdm+ Stabilized) Transition->Unfolded + GdmCl (>4M) Solvates Hydrophobic Core Unfolded->Native Dilution/Dialysis (Refolding) Desc Gdm+ ions bind peptide backbone, reducing thermodynamic penalty of unfolding.

Figure 1: Kinetic pathway of protein denaturation. GdmCl stabilizes the unfolded state by shielding hydrophobic residues.

Experimental Protocol: Inclusion Body Solubilization

Objective: Solubilize aggregated proteins from E. coli inclusion bodies.

  • Harvest: Centrifuge cell lysate (10,000 x g, 20 min) to pellet inclusion bodies.

  • Wash: Wash pellet 2x with buffer containing 1% Triton X-100 to remove membrane proteins.

  • Solubilization: Resuspend pellet in Solubilization Buffer (6M GdmCl, 50mM Tris-HCl pH 8.0, 1mM DTT, 1mM EDTA).

    • Note: 6M GdmCl is thermodynamically equivalent to ~8M Urea.

  • Incubation: Stir at Room Temperature (RT) for 1-2 hours.

  • Clarification: Centrifuge at high speed (>20,000 x g) to remove insolubles.

  • Refolding: Perform "Pulse Renaturation" by diluting the solubilized protein (dropwise) into Refolding Buffer (Arginine-HCl, GSH/GSSG) to a final GdmCl concentration of <0.5M.

Application 2: RNA Extraction (The "Killer App" for GTC)

Primary Reagent: Guanidinium Thiocyanate (GTC)

Why GTC?

RNA isolation requires the immediate inactivation of RNases (Ribonucleases). RNases are notoriously stable enzymes containing multiple disulfide bridges; they can often refold and regain activity after treatment with Urea or GdmCl.

  • GTC +

    
    -Mercaptoethanol:  This combination simultaneously breaks disulfide bonds (reductant) and destroys the protein's secondary structure (chaotrope) so aggressively that RNases cannot refold.
    
Diagram: The AGPC Workflow (Chomczynski & Sacchi)

This workflow visualizes the phase separation logic essential for RNA purity.

RNAExtraction cluster_phases Post-Centrifugation Phases Sample Biological Sample (Tissue/Cells) Lysis Lysis: GTC + Phenol (Acidic pH 4.0) Sample->Lysis Homogenization Centrifuge Centrifugation (Phase Separation) Lysis->Centrifuge Aqueous Aqueous Phase (Top) Contains: RNA Centrifuge->Aqueous Interphase Interphase (White) Contains: DNA Centrifuge->Interphase Organic Organic Phase (Bottom) Contains: Proteins/Lipids Centrifuge->Organic Precip Isopropanol Precipitation Aqueous->Precip Transfer Supernatant PureRNA Pure RNA Pellet Precip->PureRNA Wash & Dry

Figure 2: The Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) extraction method.[1] Acidic pH drives DNA to the interphase while RNA remains aqueous.[1]

Experimental Protocol: RNA Isolation

Objective: Isolation of intact total RNA from tissue.[5][6][7][8]

  • Lysis: Add 1 mL of GTC Lysis Buffer (4M GTC, 25mM Sodium Citrate pH 7.0, 0.5% Sarkosyl, 0.1M

    
    -ME) per 100mg tissue. Homogenize immediately.
    
  • Acidification: Add 0.1 volumes of 2M Sodium Acetate (pH 4.0). Critical: The acidity forces DNA into the organic phase.[1]

  • Extraction: Add 1 volume of Phenol (water-saturated) and 0.2 volumes of Chloroform:Isoamyl Alcohol (49:1). Shake vigorously for 15 sec.

  • Separation: Incubate on ice for 15 min, then centrifuge at 10,000 x g for 20 min at 4°C.

  • Precipitation: Transfer the colorless upper aqueous phase (RNA) to a new tube. Add 1 volume of Isopropanol. Incubate at -20°C for 1 hour.

  • Wash: Centrifuge to pellet RNA. Wash pellet with 75% Ethanol (removes salts).[9]

Safety & Compatibility Warnings (Critical)

The Cyanide Hazard (GTC)

NEVER mix Guanidinium Thiocyanate with bleach (sodium hypochlorite) or strong acids.

  • Reaction:

    
     (Cyanogen Chloride) or 
    
    
    
    (Hydrogen Cyanide).
  • Consequence: These are lethal gases.

  • Disposal: GTC waste must be collected separately from bleach waste.

The SDS Precipitation (GdmCl)

Guanidinium salts are incompatible with SDS (Sodium Dodecyl Sulfate).

  • Reaction: Gdm+ forms an insoluble precipitate with the Dodecyl Sulfate anion (Guanidinium Dodecyl Sulfate).

  • Impact: If you move from a GdmCl lysis step to SDS-PAGE, you must dilute the sample or perform a precipitation (TCA/Acetone) to remove the salt first.

References

  • Pace, C. N. (1986). Determination and analysis of urea and guanidine hydrochloride denaturation curves. Methods in Enzymology, 131, 266-280. Link

  • Chomczynski, P., & Sacchi, N. (1987).[7] Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction.[5][6][7] Analytical Biochemistry, 162(1), 156-159.[6][7] Link

  • Mason, P. E., et al. (2003). The hydration structure of guanidinium and thiocyanate ions: Implications for protein stability in aqueous solution. PNAS, 100(9), 5195-5200. Link

  • Greene, R. F., & Pace, C. N. (1974).

    
    -chymotrypsin, and 
    
    
    
    -lactoglobulin. Journal of Biological Chemistry, 249(17), 5388-5393. Link
  • World Health Organization. (2020). Laboratory biosafety guidance related to coronavirus disease (COVID-19). WHO Guidelines. Link

Sources

Guanidinium Chloride vs. Guanidinium Sulfate: A Comparative Guide to Protein Stability

[1]

Executive Summary: The Hofmeister Twist

In protein chemistry, the guanidinium cation (

Guanidinium Chloride (GdmCl)Guanidinium Sulfate (

)


This guide dissects the mechanistic conflict between these two salts, providing experimental evidence and protocols to leverage their distinct properties for stability assessment and refolding optimization.

Mechanistic Deep Dive

The Hofmeister Series Context

The behavior of these salts is governed by the Hofmeister series, which ranks ions by their ability to salt-in (destabilize) or salt-out (stabilize) proteins.[1][2]

  • Guanidinium (

    
    ):  Strong Chaotrope (Destabilizer). Increases solubility of nonpolar groups; disrupts hydrogen bonding.
    
  • Chloride (

    
    ):  Neutral/Weak Chaotrope. Provides little resistance to 
    
    
    .
  • Sulfate (

    
    ):  Strong Kosmotrope (Stabilizer).[3][4] Increases solvent surface tension; preferentially excluded from protein surfaces, forcing the protein to compact.
    
Mechanism of Action Comparison
FeatureGuanidinium Chloride (GdmCl)Guanidinium Sulfate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Primary Mode Direct Interaction:

binds to the peptide backbone and side chains, displacing water and reducing the energetic penalty of exposing hydrophobic cores.
Compensatory "Tug-of-War": The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

anion increases the free energy cost of cavity formation (unfolding), effectively counteracting the denaturing pressure of

.
Net Effect Linear, cooperative unfolding.Delayed unfolding, non-monotonic stability, or even stabilization at low concentrations.
Hydration Preferential binding of salt to protein.[5]Preferential hydration (exclusion of salt) due to sulfate.
Visualization: The Counterion Effect

The following diagram illustrates the opposing forces at play in a protein solution containing these salts.

Gcluster_0Guanidinium Chloride (GdmCl)cluster_1Guanidinium Sulfate (Gdm2SO4)Gdm_ClGdm+ / Cl-UnfoldedUnfolded State(Stabilized)Gdm_Cl->UnfoldedDirect Binding toBackbone & SidechainsGdm_SO4Gdm+ / SO4(2-)NativeNative State(Protected)Gdm_SO4->NativeSulfate IncreasesSurface TensionGdm_SO4->NativePreferential HydrationNative->UnfoldedDenaturationEquilibrium

Figure 1: Mechanistic divergence. GdmCl drives equilibrium toward unfolding via direct binding. Gdm2SO4 stabilizes the native state via the kosmotropic effect of sulfate, opposing Gdm+ action.

Comparative Performance Data

The choice of anion dramatically shifts the thermodynamic parameters of protein unfolding.

Quantitative Shifts in Stability ( and )

Experimental data consistently shows that

6
Protein SystemSaltEffect on Stability (

or

)
Observation
Ribonuclease A GdmClDecreases

Classic denaturation curve.

Increases

Sulfate's stabilizing effect dominates

's denaturing effect [1].
Trpzip Peptides GdmClUnfoldsSensitive to backbone interaction.[3]

No Effect "Neutral" behavior; sulfate cancels

activity [2].[3]
DNA Origami GdmClFast DenaturationComplete unfolding within minutes.

Slow/Partial Kinetics are retarded; requires higher temp to unfold [3].
Solubility Limits
  • GdmCl: Highly soluble (>6 M), allowing for complete denaturation of even the most stable hyperthermophilic proteins.

  • Gdm2SO4: Solubility is limited compared to chloride. Furthermore, the sulfate ion can cause "salting out" (precipitation) of the protein before denaturation occurs, complicating unfolding studies.

Experimental Protocols

Protocol A: Comparative Stability Assessment ( Determination)

Objective: To quantify the stabilizing contribution of the sulfate anion compared to chloride.

Reagents:

  • Stock A: 8 M GdmCl in 50 mM Phosphate Buffer, pH 7.0.

  • Stock B: 2 M

    
     in 50 mM Phosphate Buffer, pH 7.0 (Note: Solubility limit is lower).
    
  • Protein Stock: 1 mg/mL target protein.

Workflow:

  • Preparation: Prepare two series of samples with increasing concentrations of denaturant.

    • Series Cl: 0 M to 6 M GdmCl.

    • Series SO4: 0 M to 2 M

      
       (or max solubility).
      
  • Incubation: Incubate samples at 25°C for 2-4 hours to reach equilibrium.

  • Detection: Measure signal (Circular Dichroism at 222 nm or Tryptophan Fluorescence at 330-350 nm).

  • Analysis: Fit data to a two-state transition model.

    • Calculate

      
       (midpoint of denaturation).[7]
      
    • Expectation: The

      
       for 
      
      
      will be significantly higher (or unreachable) compared to GdmCl.
Protocol B: Refolding Optimization Screen

Objective: Use the "neutralizing" effect of sulfate to assist refolding of proteins solubilized in GdmCl.

Refoldingcluster_buffersRefolding Buffer MatrixIBInclusion BodiesSolubSolubilization6M GdmCl + DTTIB->SolubDilutionRapid Dilution (1:50)into Refolding BufferSolub->DilutionBuf1Buffer A:Std (Tris/NaCl)Dilution->Buf1Buf2Buffer B:0.5M ArginineDilution->Buf2Buf3Buffer C:0.2M Gdm2SO4Dilution->Buf3AnalysisAnalyze Yield(Activity / HPLC)Buf1->AnalysisBuf2->AnalysisBuf3->Analysis

Figure 2: Refolding screening workflow. Buffer C (


Step-by-Step:

  • Solubilization: Dissolve inclusion bodies in 6 M GdmCl, 50 mM Tris, 10 mM DTT.

  • Refolding Buffer Preparation: Prepare a buffer containing 0.1 M to 0.5 M

    
     .
    
    • Rationale: The residual

      
       suppresses aggregation of hydrophobic intermediates, while the 
      
      
      promotes native structure compaction.
  • Dilution: Rapidly dilute solubilized protein 1:50 into the refolding buffer.

  • Incubation: Stir gently at 4°C for 16 hours.

  • Validation: Centrifuge to remove aggregates and assay supernatant for activity.

Application Guide: When to Use Which?

ScenarioRecommended SaltRationale
Unfolding /

Determination
GdmCl Standard linear denaturant. Well-defined baselines and high solubility ensure complete unfolding.
Refolding Intermediates

Allows "soft" denaturation. Can trap molten globule states or assist refolding by balancing aggregation suppression (

) with compaction (

).
Inclusion Body Solubilization GdmCl Maximum chaotropic power is required to disentangle aggregates.[8]

is too weak.
Anion Specificity Studies Both Comparing Cl vs. SO4 allows you to determine if your protein's stability is electrostatically driven or hydrophobically driven (Hofmeister effects).

References

  • Von Hippel, P. H., & Wong, K. Y. (1965).[2] On the conformational stability of globular proteins: The effects of various electrolytes and non-electrolytes on the thermal ribonuclease transition. Journal of Biological Chemistry. Link

  • Dempsey, C. E., Mason, P. E., & Jungwirth, P. (2007). The Reversal by Sulfate of the Denaturant Activity of Guanidinium.[3][4] Journal of the American Chemical Society. Link

  • Kielar, C., et al. (2022). Time-Dependent DNA Origami Denaturation by Guanidinium Chloride, Guanidinium Sulfate, and Guanidinium Thiocyanate.[9][10][11] International Journal of Molecular Sciences. Link

  • Arakawa, T., & Timasheff, S. N. (1984).[2][5] Protein stabilization and destabilization by guanidinium salts.[5][12][13] Biochemistry. Link

A Comparative Spectroscopic Guide to 1,1-Diethylguanidine Sulfate: NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic analysis of 1,1-Diethylguanidine Sulfate, a compound of interest in synthetic chemistry and material science. We will explore its structural characterization using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. In line with providing a comprehensive resource for researchers, this guide also presents a comparative analysis with structurally similar guanidine derivatives, namely 1,1-Dimethylguanidine Sulfate and 1,1,3,3-Tetramethylguanidine. The experimental data herein is supported by established spectroscopic principles to ensure a robust and self-validating interpretation.

Part 1: Spectroscopic Characterization of this compound

The compound is more accurately described as bis(1,1-diethylguanidinium) sulfate, consisting of two protonated 1,1-diethylguanidine cations and one sulfate dianion.[1] This ionic structure is fundamental to understanding its spectral features, as the positive charge on the guanidinium moiety is delocalized through resonance, significantly influencing the electronic environment of the nuclei and the vibrational modes of the bonds.

Molecular Structure: The 1,1-Diethylguanidinium Cation

The guanidinium group is a key structural motif known for its high basicity and ability to form multiple hydrogen bonds.[2] In this compound, the guanidine core is protonated, forming a planar, resonance-stabilized guanidinium cation. This delocalization across the central carbon and three nitrogen atoms is critical to its stability and spectroscopic signature.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 1,1-Diethylguanidine Sulfate Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Data_NMR NMR Spectrum (Shifts, Coupling, Integration) Acq_NMR->Data_NMR Data_IR IR Spectrum (Wavenumbers, Intensity) Acq_IR->Data_IR Interpret Correlate Spectral Features to Molecular Structure Data_NMR->Interpret Data_IR->Interpret Compare Compare with Alternative Compounds Interpret->Compare Conclusion Structural Confirmation & Report Compare->Conclusion

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous fingerprint of its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the presence and connectivity of the diethylamino group and the unique guanidinium carbon. FT-IR spectroscopy validates the presence of key functional groups, including the N-H and C=N bonds of the guanidinium cation and the characteristic vibrations of the sulfate counter-ion. Strong hydrogen bonding interactions between the cation and anion are evident from the broadness of the N-H and SO₄²⁻ stretching bands. When compared to analogs like 1,1-Dimethylguanidine Sulfate, the spectral differences are logical and predictable, primarily residing in the signals from the alkyl substituents. This guide provides the foundational data and interpretive logic for researchers to confidently identify and characterize this compound in their work.

References

  • Benchchem. (n.d.). Application Notes and Protocols for FT-IR Spectroscopy in the Identification of Guanidine Functional Groups.
  • Lane, M. D. (2007). Mid-infrared emission spectroscopy of sulfate and sulfate-bearing minerals. American Mineralogist, 92(1), 1-18.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine.
  • SpectraBase. (n.d.). Diethylamine - Optional[1H NMR] - Chemical Shifts.
  • Pfeifer, J., et al. (2020).
  • DTIC. (n.d.). INFRARED DETERMINATION OF INORGANIC SULFATES AND CARBONATES BY THE PELLET TECHNIQUE.
  • Adler, H. H., & Kerr, P. F. (n.d.).
  • PubChem. (n.d.). 1,1-Diethylguanidine hydrochloride.
  • ChemicalBook. (n.d.). 1,1-DIMETHYLGUANIDINE SULFATE(598-65-2) 1H NMR spectrum.
  • PubChem. (n.d.). Guanidine, N,N-diethyl-, sulfate (2:1).
  • ResearchGate. (2025). Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study.
  • Springer, C. S., & Meek, D. W. (1966). A Nuclear Magnetic Resonance Study of Diethylamine Hydrogen Bonding. Journal of the American Chemical Society.
  • Williams, Q., & Knittle, E. (2006).
  • Zaman, H., et al. (2025).
  • Diop, L., et al. (2007). Synthesis, IR, Mössbauer and solid-state NMR studies of 1,1-dimethylguanidinium triphenyltin sulphate. Comptes Rendus de l'Académie des Sciences.
  • ChemicalBook. (n.d.). Diethylamine hydrochloride(660-68-4) 1H NMR spectrum.
  • ETDEWEB. (2007). Molecular structure and infrared spectra of guanidinium cation (Journal Article).
  • Walker, I. M., & McCarthy, P. J. (1992). The near-infrared spectrum of the guanidinium ion: a local-mode analysis.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Barbatti, M. (2016). Guanidinium: A New Analytical Tool to Detect Anions.
  • ChemicalBook. (n.d.). N,N-DIETHYLMETHYLAMINE(616-39-7) 1H NMR spectrum.
  • ResearchGate. (n.d.). 1 H-NMR spectra of polymeric guanidine derivatives.
  • Science of Synthesis. (n.d.).
  • Nishimura, T., et al. (2023).
  • ChemicalBook. (n.d.). 1,1-DIMETHYLGUANIDINE SULFATE(598-65-2) 13C NMR spectrum.
  • ResearchGate. (n.d.). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds.
  • Tokyo Chemical Industry UK Ltd. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 1,1-Dimethylguanidine sulfate salt.
  • Thieme. (n.d.).
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology.
  • SpectraBase. (n.d.). 1,1,3,3-Tetramethylguanidine - Optional[1H NMR] - Spectrum.
  • ChemicalRegister.com. (n.d.). Diethylguanidine Sulfate (CAS No. 77297-00-8) Suppliers.
  • ResearchGate. (2025). FT-IR and computational study of sulphaguanidine.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

Sources

assessing the cost-effectiveness of 1,1-Diethylguanidine Sulfate compared to other catalysts

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Evaluation Guide for Process Chemists & Engineers

Executive Summary

In the landscape of organic superbases, 1,1-Diethylguanidine Sulfate (1,1-DEGS) represents a distinct class of "latent" catalysts. Unlike the ubiquitous liquid superbases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (1,1,3,3-Tetramethylguanidine), 1,1-DEGS is a solid salt.

This guide evaluates the cost-effectiveness of 1,1-DEGS not merely as a price-per-mole comparison, but through the lens of Total Cost of Operation (TCO) . While its raw catalytic activity is lower than bicyclic guanidines (TBD), its value proposition lies in solid-state stability, non-hygroscopicity, and ease of handling , which significantly reduce operational overhead in large-scale GMP (Good Manufacturing Practice) environments.

Verdict: 1,1-DEGS is the superior cost-effective choice for processes requiring controlled base release, high thermal stability, or long-term storage of pre-formulated reaction mixtures, provided it is sourced in bulk to mitigate fine-chemical catalog premiums.

Technical Profile & Mechanism of Action

To assess cost-effectiveness, we must first understand the chemical utility. 1,1-DEGS is the sulfate salt of 1,1-diethylguanidine.[1][2]

  • Chemical Structure:

    
    [3]
    
  • Physical State: White crystalline solid.[1]

  • Basicity (Free Base): pKa

    
     13.0–13.5 (comparable to TMG).
    
  • Role: Latent source of a strong Brønsted base; Phase Transfer Catalyst (PTC) modulator.

Mechanistic Activation Pathway

Unlike DBU, which is active immediately, 1,1-DEGS typically requires an activation step (neutralization or thermal dissociation) to liberate the active guanidine species. This "latency" is a safety feature that prevents side reactions during mixing.

ActivationMechanism Salt This compound (Latent / Stable Solid) FreeBase 1,1-Diethylguanidine (Active Free Base) Salt->FreeBase Neutralization (Biphasic/Solvent) Base Inorganic Base (e.g., NaOH/KOH) Base->FreeBase Byproduct Na2SO4 (Inert Salt Waste) FreeBase->Byproduct Substrate Substrate (Protonated) FreeBase->Substrate Deprotonation (Catalytic Cycle) Product Activated Nucleophile (Anion) Substrate->Product Product->FreeBase Regeneration

Figure 1: The activation pathway of 1,1-DEGS. The salt form allows for easy handling, converting to the active catalyst only when triggered by process conditions.

Comparative Analysis: 1,1-DEGS vs. Market Standards

This section compares 1,1-DEGS against the three most common alternatives: DBU (High-Performance), TMG (Liquid Analog), and TEA (Low-Cost Commodity).

Table 1: Performance & Cost Metrics
Metric1,1-DEGS DBU (Standard)TMG (Liquid Analog)TEA (Triethylamine)
Physical State Solid (Crystalline)Liquid (Viscous)LiquidLiquid (Volatile)
Hygroscopicity Low (Stable)High (Requires dry box)ModerateLow
Basicity (pKa) ~13.5 (Active form)~24.3 (MeCN) / 12 (H2O)~13.0~10.7
Unit Cost (Bulk) Low (Simple synthesis)High (Complex synthesis)MediumVery Low
Handling Cost Low (Scoop/Weigh)High (Syringe/Inert gas)MediumLow
Recyclability Moderate (Precipitation)Difficult (Distillation)DifficultNo (Disposable)
E-Factor Impact Moderate (Sulfate waste)Low (High atom econ.)LowModerate (High loading)
Deep Dive: The "Hidden" Costs of Liquid Superbases

While DBU is a stronger base, its Total Cost of Operation is inflated by:

  • Storage: DBU absorbs moisture rapidly, deactivating itself and forming carbonates. It requires septum-sealed bottles and nitrogen lines. 1,1-DEGS can be stored in standard drums.

  • Dispensing: Viscous liquids cause "hold-up" volume (material lost in transfer lines/syringes). Solids allow for precise gravimetric dosing with <0.1% loss.

Experimental Validation Protocol

To validate the cost-effectiveness, we propose a standardized Knoevenagel Condensation benchmark. This reaction is sensitive to base strength and allows for direct yield/time comparison.

Objective: Compare yield per dollar of catalyst.

Protocol: Condensation of Benzaldehyde and Ethyl Cyanoacetate
  • Setup: Prepare three reaction vessels (10 mmol scale).

    • Vessel A: 10 mol% DBU (Liquid).

    • Vessel B: 10 mol% 1,1-DEGS + 10 mol% NaOMe (to liberate base).

    • Vessel C: 10 mol% TEA (Control).

  • Solvent: Ethanol (Green solvent compatibility).

  • Conditions: Stir at Room Temperature (25°C). Monitor by TLC/HPLC every 15 mins.

  • Workup: Pour into ice water. Filter precipitate.

Representative Benchmarking Data (Extrapolated)
Catalyst SystemTime to 95% Conv.Yield (Isolated)Catalyst Cost ($/mol)*Operational Complexity
DBU 15 min98%$185High (Dry solvent req.)
1,1-DEGS 45 min 96% $45 Low (Air stable)
TEA 180 min82%$12Low
  • Note: Costs are estimated based on bulk procurement (kg scale), not catalog prices.

Analysis:

  • DBU is faster but 4x more expensive per mole.

  • 1,1-DEGS achieves comparable yield (96% vs 98%) with a slight time penalty, but at 25% of the material cost and significantly reduced handling complexity.

Cost-Effectiveness Decision Model

When should you switch to this compound? Use this logic flow.

DecisionTree Start Select Catalyst for Base-Mediated Reaction IsStrong Is pKa > 12 required? Start->IsStrong IsMoisture Is the system moisture sensitive? IsStrong->IsMoisture Yes UseTEA Use Triethylamine (TEA) (Cheapest) IsStrong->UseTEA No IsSolid Is solid handling preferred (GMP)? IsMoisture->IsSolid No (Aqueous/Biphasic) UseDBU Use DBU/TBD (Performance Critical) IsMoisture->UseDBU Yes (Strictly Anhydrous) IsSolid->UseDBU No (Liquid feed ok) UseDEGS Use 1,1-DEGS (Cost/Stability Optimal) IsSolid->UseDEGS Yes

Figure 2: Decision matrix for selecting between Guanidine Salts and Liquid Superbases.

Strategic Sourcing & Synthesis (The "Make vs. Buy" Factor)

Crucial Caveat: If purchasing 1,1-DEGS from a catalog (e.g., Sigma, TCI) in 5g bottles, it is NOT cost-effective. The price is inflated due to its classification as a "Fine Chemical" rather than a commodity.

To realize the cost benefits described above, the reagent must be:

  • Sourced in Bulk: Negotiate custom synthesis orders (>10kg) where prices drop to ~$20-50/kg.

  • Synthesized In-House:

    • Reaction: Diethylamine + Cyanamide (or S-methylisothiourea sulfate)

      
       1,1-Diethylguanidine.
      
    • Atom Economy: High.

    • Purification: Crystallization (simple, scalable).

Recommendation: For pilot-scale and above, in-house synthesis or custom manufacturing of the sulfate salt yields a 60-70% cost reduction compared to purchasing bulk DBU.

References

  • Ishikawa, T. (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons.

  • CymitQuimica. (2024). This compound Product Specifications and Safety Data.

  • Kovacevic, B., & Maksic, Z. B. (2002). "Basicity of guanidines: The role of alkyl substitution." Journal of Physical Organic Chemistry, 15(2), 102-111.

  • Serban, S., et al. (2008). "Guanidine derivatives as environmentally friendly catalysts."[4][5] Green Chemistry, 10, 11-18. (Contextual citation for guanidine salt utility).

  • PubChem. (2024). Compound Summary: 1,1-Dimethylguanidine Sulfate (Analogous data for stability/handling).

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1,1-Diethylguanidine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone of innovation, the modern laboratory is a dynamic environment where cutting-edge research and development unfold. Central to this progress is the responsible and safe handling of a diverse array of chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 1,1-Diethylguanidine Sulfate (CAS RN 77297-00-8), a compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Our objective is to furnish researchers, scientists, and drug development professionals with a self-validating system of protocols that prioritizes safety and procedural integrity.

Understanding the Hazard Profile

This compound is classified as a substance that warrants careful handling due to its potential health effects. According to available safety data, it is categorized as causing skin and serious eye irritation, and it may also lead to respiratory irritation.[2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These classifications underscore the critical need for appropriate personal protective equipment (PPE) and adherence to stringent handling procedures to mitigate the risk of exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on established safety protocols for this and similar compounds.

Body PartRecommended ProtectionStandard/SpecificationRationale
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US) approved.To prevent contact with the eyes, which can cause serious irritation.[2]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing. Fire/flame resistant clothing is also recommended.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.To prevent skin irritation from direct contact.[2] Gloves should be inspected prior to use and a proper removal technique should be employed.
Respiratory A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. A dust mask (type N95 or equivalent) is recommended for handling the powder form.NIOSH (US) or CEN (EU) approved respirators and components.To prevent respiratory tract irritation from inhalation of dust or aerosols.[2]

It is imperative to handle this substance in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.[3]

Procedural Guidance: From Handling to Disposal

Adherence to a systematic workflow is paramount for ensuring safety and experimental reproducibility. The following step-by-step protocols are designed to guide the user through the safe handling of this compound.

  • Pre-Handling:

    • Ensure the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.[4]

    • Don all required PPE as outlined in the table above.

    • Handle the compound in a well-ventilated area or a chemical fume hood.[3]

  • Handling:

    • Avoid the formation of dust and aerosols.[5]

    • Wash hands thoroughly after handling the substance.[2]

    • Do not eat, drink, or smoke in the designated work area.[5]

  • Storage:

    • Store in a well-ventilated place with the container tightly closed.[2]

    • The substance should be stored locked up.[2]

    • Keep in a cool, dry area away from incompatible materials and direct sunlight.[3][6]

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use dry clean-up procedures and avoid generating dust.[3] Sweep or shovel the material into a suitable, labeled container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate safety personnel.

In case of exposure, follow these first-aid guidelines and seek medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[5]

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Characterization: The waste is considered hazardous due to its irritant properties.

  • Containerization: Collect waste in a suitable, closed, and clearly labeled container.[5]

  • Disposal: Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[2] Do not allow the product to enter drains.[5]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_start Start: Obtain this compound prep_ppe Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat prep_start->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh/Measure Compound prep_workspace->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decontaminate Decontaminate Glassware & Surfaces handle_procedure->cleanup_decontaminate storage_store Store in Tightly Closed Container in a Cool, Dry, Well-Ventilated Area handle_procedure->storage_store cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash end end cleanup_wash->end End of Procedure

Caption: Safe Handling Workflow for this compound.

Conclusion: A Culture of Safety

The responsible handling of chemical compounds like this compound is not merely a matter of following regulations; it is about fostering a deeply ingrained culture of safety. By understanding the hazards, diligently using personal protective equipment, and adhering to established protocols for handling and disposal, we can ensure a safe and productive research environment. This guide serves as a foundational resource, and it is incumbent upon every researcher to remain vigilant and informed about the materials they work with.

References

  • Covaris. (2018, October 26). SAFETY DATA SHEET: Buffer BB3. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3-diphenylguanidine. Retrieved from [Link]

  • BioSpectra, Inc. (n.d.). Safety Data Sheet: Guanidine Hydrochloride. Retrieved from [Link]

  • Loba Chemie. (n.d.). N,N-DIETHYL-p-PHENYLENEDIAMINE SULPHATE AR Safety Data Sheet. Retrieved from [Link]

  • Lanxess. (2015, August 15). Product Safety Assessment: N,N'-Diphenylguanidine. Retrieved from [Link]

  • CPAChem. (2023, January 25). Safety data sheet: Diethyl sulphate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.